2-(1,3-oxazol-4-yl)acetic acid
Description
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Structure
3D Structure
Properties
CAS No. |
1083396-10-4 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-(1,3-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5NO3/c7-5(8)1-4-2-9-3-6-4/h2-3H,1H2,(H,7,8) |
InChI Key |
JTTKIXKOKLCMST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
2-(1,3-oxazol-4-yl)acetic acid chemical structure and properties
Topic: 2-(1,3-Oxazol-4-yl)acetic Acid: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Oxazole Scaffold in Drug Design
2-(1,3-oxazol-4-yl)acetic acid is a critical heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the development of bioactive small molecules. While the unsubstituted parent compound (C₅H₅NO₃) is often utilized as a transient intermediate or theoretical model, its substituted derivatives—particularly 2-aryl-5-methyl-4-oxazoleacetic acids —are stable, isolable pharmacophores found in antidiabetic (PPAR agonists), anti-inflammatory (COX-2 inhibitors), and antimicrobial agents.
This guide provides a rigorous technical analysis of the structural properties, synthetic pathways, and reactivity profiles of the 2-(1,3-oxazol-4-yl)acetic acid core, distinguishing between the fundamental parent structure and its clinically relevant analogs.
Chemical Identity and Structural Analysis[1]
The core structure consists of a 1,3-oxazole ring substituted at the 4-position with an acetic acid moiety.[1] The 1,3-oxazole ring is a five-membered aromatic heterocycle containing oxygen at position 1 and nitrogen at position 3.
2.1 Nomenclature and Identifiers[2]
| Property | Parent Compound | Key Derivative (Reference Standard) |
| IUPAC Name | 2-(1,3-oxazol-4-yl)acetic acid | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid |
| CAS Number | Not widely listed (Parent) | 107367-98-6 |
| Formula | C₅H₅NO₃ | C₁₂H₁₁NO₃ |
| Mol. Weight | 127.10 g/mol | 217.22 g/mol |
| SMILES | OC(=O)Cc1cocn1 | CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)O |
Note on Isomerism: Distinction is critical. The 1,3-oxazole-4-yl isomer discussed here is distinct from the 1,2-oxazol-4-yl (isoxazole) and 1,3-thiazol-4-yl analogs, which have different electronic profiles and metabolic stabilities.
2.2 Electronic Structure and Tautomerism
The 1,3-oxazole ring is π-deficient relative to furan but π-excessive relative to pyridine. The oxygen atom contributes a lone pair to the aromatic sextet, while the nitrogen atom acts as a basic center (pKa of conjugate acid ~0.8).[2]
-
Acidic Side Chain: The methylene group at C4 connects the carboxylic acid to the aromatic ring.[2] The pKa of the acetic acid group is typically 3.5 – 4.0 , slightly lower than acetic acid (4.[2]76) due to the electron-withdrawing inductive effect (-I) of the oxazole ring.[2]
-
Conformation: The free rotation of the C4-CH2 bond allows the carboxylic acid to adopt multiple conformations, facilitating binding to diverse protein pockets (e.g., interacting with Arg/Lys residues in enzyme active sites).[2]
Physicochemical Properties[1][3][4][5][6][7][8]
The physical properties of the parent compound are often inferred from its stable esters or substituted analogs due to the high reactivity (decarboxylation risk) of the unsubstituted acid.[2]
Comparative Properties Table
| Property | Parent (Predicted) | 2-Phenyl-5-Methyl Derivative (Exp.) |
| Physical State | Solid / Viscous Oil | White Crystalline Solid |
| Melting Point | N/A (Unstable) | 131 – 133 °C [1] |
| Boiling Point | ~320 °C (Dec.) | 411.7 °C (Predicted) |
| pKa (Acid) | 3.65 ± 0.10 | 3.80 ± 0.10 |
| LogP | -0.2 (Hydrophilic) | 2.5 (Lipophilic) |
| Solubility | High in H₂O, MeOH | Low in H₂O; High in DMSO, DCM |
Synthetic Pathways[1]
Synthesis of the 4-oxazoleacetic acid core requires constructing the oxazole ring around the acetic acid precursor or functionalizing a pre-formed oxazole.[2]
4.1 Methodology Analysis
-
Method A: Cyclization of α-Halo Ketones (Hantzsch/Cornforth)
-
Mechanism: Condensation of an amide with an α-halo-β-keto ester.
-
Utility: Best for generating 2,5-disubstituted derivatives.[2]
-
-
Method B: Aspartic Acid Cyclization
4.2 Visualization: Synthetic Logic Flow[2]
Figure 1: Convergent synthetic pathways to the 2-(1,3-oxazol-4-yl)acetic acid scaffold. The ester hydrolysis step is critical and typically performed under mild basic conditions (LiOH) to prevent ring opening.[2]
Reactivity and Stability Profile
5.1 Decarboxylation Risk
Heteroaryl acetic acids are prone to thermal decarboxylation.[2]
-
Mechanism: The electron-withdrawing nature of the oxazole ring at the C4 position stabilizes the carbanion/enolate intermediate formed upon loss of CO₂.[2]
-
Mitigation: Store as the ethyl or methyl ester or as a sodium salt .[2] Avoid high temperatures (>150°C) under acidic conditions.[2]
5.2 Functionalization
The acetic acid tail serves as a handle for coupling reactions:
-
Amide Coupling: Reaction with primary/secondary amines using EDC/HOBt or HATU yields oxazole-acetamides, common in kinase inhibitors.[2]
-
Esterification: Protection as a tert-butyl ester allows modification of the C2 or C5 positions of the oxazole ring (e.g., via lithiation) without affecting the side chain.[2]
Medicinal Chemistry Applications
6.1 Bioisosterism
The 1,3-oxazole ring is a classical bioisostere for:
-
Thiazoles: Oxazoles are less lipophilic (lower LogP) and more metabolically stable against oxidative S-oxidation.[2]
-
Pyridines: Provides a similar planar geometry but with different hydrogen-bonding acceptor capabilities.[2]
6.2 Case Study: PPAR Agonists
Derivatives of 2-(1,3-oxazol-4-yl)acetic acid have been extensively explored as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), used in treating Type 2 Diabetes.
-
Mechanism: The acidic head group mimics the carboxylate of fatty acids (endogenous ligands), while the oxazole core acts as a rigid linker orienting the hydrophobic tail into the receptor's ligand-binding pocket.[2]
-
Example: 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS 107367-98-6) serves as a lead compound where the phenyl ring provides hydrophobic contacts and the acetic acid forms a salt bridge with tyrosine residues in the active site [2].
Safety and Handling
-
Hazard Classification: Generally classified as Irritant (Xi) .[2]
-
Storage:
-
Parent Acid: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Esters/Derivatives: Stable at 2-8°C.
-
-
Incompatibility: Strong oxidizing agents and strong bases (which may cause ring opening at elevated temperatures).[2]
References
-
PubChem Compound Summary. (2025). 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CID 644485). National Center for Biotechnology Information.[2] Available at: [Link][2]
-
Takeda Chemical Industries. (1993).[2] Oxazole compounds and their use as antidiabetic and bone-reduction inhibitory agents.[2] US Patent 5,239,080.[2] Available at:
-
Fisher Scientific. (2023).[2] Safety Data Sheet: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid.[3][4] Available at: [Link][2]
Sources
Technical Guide: Bioisosteric Profiling of Oxazole-4-yl vs. Thiazol-4-yl Acetic Acids
[1][2]
Executive Summary
In medicinal chemistry, the substitution of a thiazole ring with an oxazole (or vice versa) is a classic bioisosteric strategy used to modulate lipophilicity, metabolic stability, and hydrogen bonding potential without significantly altering the steric envelope of the molecule.
This guide focuses on two specific scaffolds: 2-(1,3-oxazol-4-yl)acetic acid (OAA) and 2-(thiazol-4-yl)acetic acid (TAA) .[1][2] These compounds serve as critical linkers and pharmacophore spacers.[1][2] While structurally analogous, the replacement of sulfur (thiazole) with oxygen (oxazole) induces profound electronic changes—specifically in aromaticity, basicity, and CYP450 metabolic liability—that drive lead optimization decisions.
Module 1: Physicochemical & Electronic Profiling[2]
The core difference between OAA and TAA lies in the heteroatom's influence on the heteroaromatic ring's electron density and the subsequent acidity of the carboxylic tail.
Comparative Properties Table[1][2]
| Property | 2-(1,3-oxazol-4-yl)acetic acid (OAA) | 2-(thiazol-4-yl)acetic acid (TAA) | Impact on Drug Design |
| Molecular Weight | ~127.10 g/mol | ~143.16 g/mol | TAA is heavier due to Sulfur.[1][2] |
| Calculated LogP (cLogP) | -0.6 to -0.2 (Hydrophilic) | 0.1 to 0.5 (More Lipophilic) | Thiazole increases lipophilicity/permeability.[1][2] |
| pKa (Carboxyl) | ~3.6 - 3.9 | ~3.8 - 4.1 | Thiazole is slightly more electron-donating, marginally raising pKa.[1][2] |
| Aromaticity | Moderate (Diene character) | High (Benzenoid character) | Thiazole is more stable; Oxazole can react as a diene.[2] |
| H-Bond Acceptors | 3 (N, O-ring, O-acid) | 2 (N, O-acid) + Weak S | Oxazole O is a better acceptor than Thiazole S. |
| Boiling/Melting Pt | Generally Lower | Generally Higher | Thiazole π-stacking is often stronger.[1][2] |
Electronic Divergence[1][2]
-
Thiazole (S-effect): Sulfur is less electronegative than oxygen (2.58 vs 3.44), allowing for better orbital overlap (
) and greater delocalization of -electrons.[1][2] This makes the thiazole ring more aromatic and generally more stable to hydrolysis than oxazole. -
Oxazole (O-effect): The high electronegativity of oxygen withdraws electron density inductively (
effect), making the C2 proton more acidic and the ring less aromatic.[2] Oxazole has significant diene character, making it susceptible to Diels-Alder reactions or oxidative ring opening under forcing conditions.[1][2]
Module 2: Synthetic Methodologies
To ensure reproducibility and scalability, we utilize the Hantzsch Synthesis paradigm for both compounds. This approach highlights the mechanistic parallel between the two heterocycles, using
Synthesis Logic Diagram (Graphviz)
Figure 1: Parallel Hantzsch synthesis pathways for oxazole and thiazole acetic acids.
Protocol A: Synthesis of 2-(thiazol-4-yl)acetic acid (TAA)
Mechanism: Hantzsch Thiazole Synthesis.[1][2] Condensation of a thioamide with an
-
Cyclization:
-
Reagents: Thioformamide (1.0 eq) [Note: Thioacetamide yields the 2-methyl analog], Ethyl 4-chloroacetoacetate (1.1 eq), Ethanol (anhydrous).[2]
-
Procedure: Dissolve thioformamide in ethanol. Add Ethyl 4-chloroacetoacetate dropwise at room temperature. Heat to reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2]
-
Workup: Cool reaction. Concentrate in vacuo. Neutralize residue with saturated NaHCO₃.[1][2] Extract with DCM.[1][2] Dry over MgSO₄ and concentrate to yield Ethyl 2-(thiazol-4-yl)acetate .
-
-
Hydrolysis:
Protocol B: Synthesis of 2-(1,3-oxazol-4-yl)acetic acid (OAA)
Mechanism: Hantzsch Oxazole Synthesis (or Cornforth variation).[1][2] Requires higher temperatures due to lower nucleophilicity of the amide oxygen compared to sulfur.
-
Cyclization:
-
Reagents: Formamide (Excess, acts as solvent/reagent), Ethyl 4-chloroacetoacetate (1.0 eq).[2]
-
Procedure: Mix Ethyl 4-chloroacetoacetate with 5 equivalents of formamide. Heat to 120-130°C for 3-5 hours. (Note: Microwave irradiation at 140°C for 30 mins improves yield significantly).[1][2]
-
Critical Step: The reaction generates water; adding molecular sieves or using a Dean-Stark trap drives the equilibrium.[1][2]
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with brine to remove excess formamide.[1][2] Purify via flash chromatography (SiO₂, EtOAc/Hexane gradient) to isolate Ethyl 2-(oxazol-4-yl)acetate .
-
-
Hydrolysis:
-
Reagents: LiOH (1.5 eq), THF:Water (3:1).
-
Procedure: Standard saponification at 0°C to RT. (Lithium hydroxide is preferred over NaOH for oxazoles to prevent potential ring degradation under harsh basic conditions).[2]
-
Isolation: Acidify carefully to pH 4 with citric acid (gentler than HCl). Extract and dry.[1][2]
-
Module 3: Metabolic Stability & DMPK[2]
The choice between oxazole and thiazole is often a DMPK (Drug Metabolism and Pharmacokinetics) decision.[2]
Metabolic Soft Spots[1][2]
-
Thiazole (TAA):
-
Oxazole (OAA):
-
Ring Opening: The oxazole ring is metabolically "harder" toward direct oxidation but can undergo hydrolytic ring opening (scission) under acidic metabolic conditions or via specific enzymatic hydration, forming unstable acyclic imides.
-
Epoxidation: The C4-C5 bond has higher double-bond character, making it a potential site for epoxidation, leading to reactive metabolites (structural alerts).[1][2]
-
Metabolic Decision Tree (Graphviz)
Figure 2: Metabolic liability assessment and mitigation strategies for azole scaffolds.
Module 4: Experimental Validation (Self-Validating Systems)
To confirm the identity and purity of the synthesized acids, rely on these specific spectral fingerprints.
NMR Diagnostics[1][2]
-
H NMR (DMSO-d
):-
TAA: Look for the C2-H proton as a sharp singlet around 9.0 - 9.1 ppm (deshielded by S and N).[1][2] The C5-H appears around 7.5 ppm .[1][2] The methylene (CH
) protons appear as a singlet ~3.7 ppm.[2] -
OAA: The C2-H proton is slightly more shielded than in thiazole, appearing around 8.2 - 8.4 ppm .[1][2] The C5-H is often a doublet due to long-range coupling.[1][2]
-
Quality Control Check
-
HPLC Purity: Use a C18 column with a buffered mobile phase (0.1% Formic Acid in Water/Acetonitrile).[2]
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
-
Oxazole Synthesis (Cornforth): Cornforth, J. W. (1949).[2] "Synthesis of Oxazoles from α-Acylamino-ketones." The Chemistry of Penicillin. Princeton University Press.[1][2]
-
Bioisosterism in Drug Design: Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [2]
-
Metabolic Stability of Heterocycles: Dalvie, D. et al. (2002). "Metabolism of Thiazole-Containing Drugs." Chemical Research in Toxicology.
-
Physicochemical Properties (PubChem)
Sources
- 1. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid | C12H9N3O2S | CID 3000086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. 2-(thiazol-4-yl)acetic acid 95% | CAS: 7504-44-1 | AChemBlock [achemblock.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Oxazol-4-yl Acetic Acid Scaffold: A Pharmacophore for Metabolic & Inflammatory Modulation
Executive Summary
The oxazol-4-yl acetic acid moiety represents a privileged structural motif in medicinal chemistry, particularly in the design of ligands for nuclear hormone receptors. Structurally, this scaffold mimics the bioactive conformation of endogenous fatty acids and eicosanoids, serving as a rigid bioisostere that positions a carboxylic acid "warhead" to interact with polar residues in protein binding pockets.
This guide analyzes the therapeutic utility of this scaffold, focusing on its dominant application: Peroxisome Proliferator-Activated Receptor (PPAR) agonism .[1] We explore the structure-activity relationships (SAR) that allow these analogs to function as dual PPAR
Chemical Architecture & SAR Analysis
The therapeutic efficacy of oxazol-4-yl acetic acid analogs relies on a tripartite pharmacophore model. This structure is designed to bridge the hydrophilic entrance and the hydrophobic deep pocket of the PPAR Ligand Binding Domain (LBD).
The Tripartite Model
| Domain | Structural Component | Function & Molecular Interaction |
| A. Acidic Head | Acetic Acid (–CH₂COOH) | Anchor: Forms critical hydrogen bond networks with conserved residues (e.g., Tyr473, His323 in PPAR |
| B. Rigid Core | Oxazole Ring (C4-linked) | Spacer & Orientator: The 1,3-oxazole ring provides a flat, aromatic linker that restricts conformational entropy. The heteroatoms (N, O) participate in dipole-dipole interactions with the LBD arm II. |
| C. Lipophilic Tail | C2-Substituent (Aryl/Alkyl) | Volume Filler: A hydrophobic moiety (often a phenyloxyl or biphenyl group) attached at the C2 position penetrates the large hydrophobic pocket, dictating subtype selectivity ( |
SAR Visualization
The following diagram illustrates the pharmacophore mapping of the scaffold against the PPAR binding pocket.
Figure 1: Pharmacophore mapping of Oxazol-4-yl Acetic Acid analogs within the PPAR binding pocket.
Mechanism of Action: PPAR Agonism[1][2]
The primary mechanism involves the modulation of nuclear transcription factors. Unlike thiazolidinediones (TZDs) which are pure PPAR
-
Ligand Binding: The analog enters the nucleus and binds to the PPAR LBD.
-
Conformational Change: The acidic head stabilizes Helix 12 (AF-2 domain), causing the release of co-repressors (e.g., NCoR).
-
Heterodimerization: The activated PPAR forms a complex with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPAR-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in promoter regions.
-
Transcription: Upregulation of genes involved in lipid oxidation (CPT1, ACO via PPAR
) and insulin sensitization (GLUT4, Adiponectin via PPAR ).
Figure 2: Signal transduction pathway for PPAR activation by oxazole analogs.
Experimental Protocol: Synthesis of Ethyl 2-(2-Aryl-oxazol-4-yl)acetate
This protocol utilizes a modified Hantzsch Oxazole Synthesis , reacting an amide with a
Reagents & Materials
-
Substrate A: Primary Aryl Amide (e.g., Benzamide derivatives).
-
Substrate B: Ethyl 4-chloroacetoacetate (commercially available).
-
Solvent: Toluene or Ethanol (anhydrous).
-
Catalyst: None (thermal) or CaCO₃ (acid scavenger).
Step-by-Step Methodology
-
Condensation:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 10 mmol of the Aryl Amide and 12 mmol of Ethyl 4-chloroacetoacetate in 50 mL of anhydrous toluene.
-
Heat the reaction mixture to reflux (110°C) for 6–12 hours. Monitor consumption of the amide via TLC (Hexane:EtOAc 3:1).
-
Mechanistic Note: The amide nitrogen attacks the ketone carbon (or displaces the chloride), followed by cyclodehydration.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Wash with saturated NaHCO₃ (2 x 30 mL) to neutralize HCl byproducts.
-
Extract with Ethyl Acetate, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica gel 60).
-
Eluent: Gradient of 0-20% Ethyl Acetate in Hexanes.
-
Yield Expectation: 60–80% of the ethyl ester intermediate.
-
-
Hydrolysis (Deprotection):
-
Dissolve the ester in THF:Water (1:1). Add LiOH (2.5 eq). Stir at RT for 4 hours.
-
Acidify with 1M HCl to pH 3. The free acid (Oxazol-4-yl acetic acid) will precipitate or can be extracted.
-
Figure 3: Synthetic workflow for the generation of the scaffold.
In Vitro Evaluation: PPAR Transactivation Assay
To validate the biological activity, a Luciferase Reporter Assay is the gold standard.
Protocol
-
Cell Line: HEK293 or COS-7 cells.
-
Plasmids:
-
Expression Vector: Gal4-PPAR
-LBD or Gal4-PPAR -LBD (chimeric receptor). -
Reporter Vector: UAS-Luciferase (contains Gal4 binding sites upstream of luciferase gene).
-
Control: Renilla luciferase (for normalization).
-
-
Transfection:
-
Seed cells in 96-well plates (10⁴ cells/well).
-
Transfect using Lipofectamine 2000 after 24 hours.
-
-
Treatment:
-
Treat cells with test compounds (0.1 nM – 10 µM) for 24 hours.
-
Include Positive Controls: Fenofibrate (PPAR
), Rosiglitazone (PPAR ).
-
-
Measurement:
-
Lyse cells and add Luciferase substrate.
-
Measure luminescence. Calculate Fold Activation relative to DMSO vehicle.
-
Safety & Toxicology Considerations
While the oxazol-4-yl acetic acid scaffold is potent, development must navigate the "Glitazone" toxicity spectrum.
-
Cardiovascular Risk: PPAR
agonism causes fluid retention (edema) via ENaC upregulation in the kidney, increasing heart failure risk.-
Mitigation: Design Partial Agonists (SPPARMs) or balanced
dual agonists where -activity promotes fatty acid oxidation to offset lipid storage.
-
-
Carcinogenicity: Some dual agonists (e.g., Muraglitazar) showed bladder toxicity in preclinical models.
-
Mitigation: Screen for bladder urothelial hyperplasia early in rat models.
-
References
-
Review of Oxazole Therapeutics
- Title: Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
- Source: ResearchG
-
URL:[Link]
-
PPAR Agonist Design
-
Synthesis Methodology
- Title: Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.
- Source: BioInterface Research.
-
URL:[Link]
-
Toxicity Profiling
Sources
- 1. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]
An In-Depth Technical Guide to Oxazole-Based Building Blocks for Drug Discovery
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active natural products and synthetic compounds has earned it the designation of a "privileged scaffold."[2] This term reflects the ability of the oxazole core to serve as a versatile template for interacting with multiple biological targets through diverse non-covalent interactions, leading to a broad spectrum of physiological effects.[2][3] The unique electronic properties of the oxazole ring, which can be described as a hybrid of pyridine and furan, contribute to its metabolic stability and capacity for molecular recognition.[2] This guide provides an in-depth exploration of the synthesis and functionalization of oxazole-based building blocks, offering field-proven insights and detailed protocols for researchers in drug discovery.
Part 1: Crafting the Core - Key Synthetic Routes to the Oxazole Ring
The construction of the oxazole nucleus is a critical first step in the development of novel therapeutics. Several named reactions have become standard methodologies in the synthetic chemist's toolkit, each with its own advantages and substrate scope. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final oxazole product and the availability of starting materials.
The Robinson-Gabriel Synthesis
First described in the early 20th century, the Robinson-Gabriel synthesis remains a robust method for preparing 2,5-disubstituted oxazoles.[4][5] The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone.[4][6]
Causality of Experimental Choices: The critical step in this synthesis is the cyclization, which is promoted by a dehydrating agent. While traditional agents like sulfuric acid or phosphorus pentachloride can be effective, they often lead to lower yields.[5] The use of polyphosphoric acid (PPA) has been shown to improve yields to the 50-60% range, likely due to its ability to act as both a Brønsted acid catalyst and a powerful dehydrating medium at elevated temperatures.[5]
Representative Protocol: Robinson-Gabriel Synthesis
-
Step 1: Acylation. A 2-amino-ketone is acylated with an appropriate acid chloride or anhydride to form the 2-acylamino-ketone precursor. This reaction is typically carried out in the presence of a mild base (e.g., pyridine or triethylamine) to scavenge the HCl generated.
-
Step 2: Cyclodehydration. The purified 2-acylamino-ketone is added to an excess of polyphosphoric acid.
-
Step 3: Heating. The reaction mixture is heated, often to temperatures exceeding 100°C, to drive the cyclization and dehydration. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up. Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto ice water. The precipitated oxazole product is then collected by filtration, washed, and purified, typically by recrystallization or column chromatography.
The Van Leusen Oxazole Synthesis
For the synthesis of 5-substituted oxazoles, the van Leusen reaction is a particularly powerful and versatile tool.[5][7] This one-step method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions.[7][8]
Causality of Experimental Choices: The utility of the van Leusen reaction stems from the unique properties of TosMIC, which features an acidic methylene group, an isocyanide functional group, and a tosyl group that serves as an excellent leaving group.[7][9] The reaction is typically carried out in a polar aprotic solvent like methanol or DME with a base such as potassium carbonate. The base is crucial for deprotonating the TosMIC, initiating the nucleophilic attack on the aldehyde. A key intermediate is an oxazoline, which, upon elimination of the tosyl group, aromatizes to the desired oxazole.[7][9]
Representative Protocol: Van Leusen Oxazole Synthesis
-
Step 1: Reaction Setup. To a solution of an aldehyde in methanol, an equimolar amount of TosMIC and a slight excess of potassium carbonate are added.
-
Step 2: Reflux. The mixture is heated to reflux. The reaction is monitored by TLC for the disappearance of the starting aldehyde.
-
Step 3: Quenching and Extraction. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.
-
Step 4: Purification. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the 5-substituted oxazole.
The Fischer Oxazole Synthesis
The Fischer synthesis, one of the earliest methods for oxazole preparation, is used to generate 2,5-disubstituted oxazoles from cyanohydrins and aldehydes.[5] The reaction proceeds in the presence of anhydrous hydrochloric acid in an ethereal solvent.[5]
Causality of Experimental Choices: This reaction relies on the acidic conditions to facilitate the formation of an intermediate imine between the cyanohydrin and the aldehyde. Subsequent intramolecular cyclization and dehydration lead to the oxazole ring. The use of anhydrous conditions is critical to prevent hydrolysis of the cyanohydrin and other intermediates.
Representative Protocol: Fischer Oxazole Synthesis
-
Step 1: Reaction Mixture. An equimolar mixture of a cyanohydrin and an aldehyde is dissolved in anhydrous diethyl ether.
-
Step 2: Acid Catalyst. The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the mixture.
-
Step 3: Reaction Progression. The reaction is allowed to stir at low temperature and then gradually warm to room temperature. The formation of a precipitate often indicates the progress of the reaction.
-
Step 4: Isolation. The precipitate is filtered, washed with cold ether, and then treated with a base (e.g., sodium bicarbonate solution) to neutralize the acid and liberate the free oxazole base, which is then extracted and purified.
Comparison of Key Synthetic Routes
| Synthetic Method | Substitution Pattern | Key Reagents | Advantages | Limitations | Reference |
| Robinson-Gabriel | 2,5-Disubstituted | 2-Acylamino-ketone, Dehydrating Agent (e.g., PPA) | Robust, reliable for specific substitution patterns. | Requires pre-functionalized starting materials, harsh conditions. | [4][5][6] |
| Van Leusen | 5-Substituted (or 4,5-disubstituted) | Aldehyde, TosMIC, Base (e.g., K2CO3) | Mild conditions, readily available starting materials, good yields. | TosMIC can be malodorous and requires careful handling. | [5][7][10] |
| Fischer | 2,5-Disubstituted | Cyanohydrin, Aldehyde, Anhydrous HCl | One of the classic methods. | Use of hazardous reagents (cyanohydrins, HCl gas), sensitive to water. | [5] |
Part 2: Diversification of the Scaffold - Regioselective Functionalization
Once the oxazole core is synthesized, the next crucial phase in drug discovery is its functionalization to create a library of diverse analogs for structure-activity relationship (SAR) studies. The oxazole ring has three positions available for substitution (C2, C4, and C5), and their reactivity is distinct.
Reactivity Overview
The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4.[2] However, the C2 position is also the most electron-deficient and susceptible to nucleophilic attack, which can sometimes lead to ring-opening.[6]
-
C2-Position: Deprotonation at the C2 position is feasible, but the resulting 2-lithio-oxazoles can be unstable.[6] This position is often functionalized prior to ring formation or via cross-coupling reactions if a halogen is present.
-
C4-Position: Generally the least reactive towards electrophilic substitution.[6]
-
C5-Position: A common site for electrophilic substitution and metalation.[11]
Key Functionalization Strategies
-
Directed Ortho-Metalation (DoM): When an aryl group is attached to the oxazole, the oxazole nitrogen can act as a directing group for the metalation of the ortho-position of the aryl ring.[12]
-
Palladium-Catalyzed C-H Activation: This has emerged as a powerful technique for the direct arylation and alkenylation of the oxazole core, often showing high regioselectivity for the C5 position.[10][11]
-
Metalation with TMP-Bases: The use of sterically hindered bases like TMPMgCl·LiCl or TMPZnCl·LiCl allows for the regioselective metalation of the oxazole ring, creating stable intermediates that can react with a variety of electrophiles.[13]
Experimental Workflow for Oxazole Library Synthesis
The following diagram illustrates a typical workflow for generating a library of oxazole-based compounds for drug screening.
Caption: A generalized workflow for oxazole-based drug discovery.
Part 3: Case Studies - Oxazoles in Medicine
The therapeutic potential of the oxazole scaffold is best illustrated by examining its presence in both natural products and clinically evaluated drugs.
Mubritinib (TAK-165)
Mubritinib is an investigational drug that was initially developed as a selective inhibitor of the HER2 tyrosine kinase for the treatment of breast cancer.[14][15] Its mechanism involves competitively binding to the ATP-binding pocket of the HER2 kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways like PI3K-Akt and MAPK.[14] More recent research has revealed a multifaceted mechanism of action, showing that Mubritinib also disrupts mitochondrial function by inhibiting the electron transport chain (ETC) at complex I.[16][17][18] This dual action can lead to increased intracellular reactive oxygen species (ROS), induction of apoptosis, and interference with mitochondrial respiration.[16]
Mubritinib's Dual Mechanism of Action
Caption: Mubritinib's dual inhibition of HER2 and mitochondrial ETC Complex I.
Natural Products: Cercosporin and Texaphyrins
-
Cercosporin: This natural toxin, produced by the fungus Cercospora, is a photoactivated perylenequinone.[19][20] When exposed to light, cercosporin generates reactive oxygen species, such as singlet oxygen, which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death.[20][21] This mechanism highlights the potential for oxazole-related structures in photodynamic therapy.
-
Texaphyrins: These are expanded porphyrin-like molecules that can chelate large metal ions like gadolinium(III).[22][23] Motexafin gadolinium, a texaphyrin derivative, has been investigated as a radiation sensitizer.[22] It acts as a redox mediator, generating ROS in the presence of cellular reductants and oxygen.[22] Furthermore, texaphyrins have been explored as drug delivery vehicles, for example, by conjugating them with platinum-based anticancer agents to improve tumor targeting and overcome resistance.[24]
Conclusion
Oxazole-based building blocks represent a highly valuable and versatile class of scaffolds for drug discovery. Their favorable physicochemical properties and the existence of well-established, flexible synthetic routes allow for the systematic exploration of chemical space. The continued development of novel synthetic methodologies, particularly in the realm of C-H functionalization, will further empower medicinal chemists to design and create the next generation of oxazole-containing therapeutics. The successful translation of these molecules from the laboratory to the clinic, as exemplified by compounds like Mubritinib, underscores the enduring importance of this heterocyclic core in the quest for new medicines.
References
-
Robinson–Gabriel synthesis - Wikipedia. Wikipedia. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Van Leusen reaction - Wikipedia. Wikipedia. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]
-
Oxazole. Macmillan Group. [Link]
-
Mubritinib enhanced the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function. National Center for Biotechnology Information. [Link]
-
Texaphyrins: Synthesis and Applications. ACS Publications. [Link]
-
Biodegradation of the Polyketide Toxin Cercosporin. National Center for Biotechnology Information. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Texaphyrins: Synthesis and Applications. ACS Publications. [Link]
-
Phytopathogenic Cercosporoid Fungi—From Taxonomy to Modern Biochemistry and Molecular Biology. MDPI. [Link]
-
Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. Pubs.RSC.org. [Link]
-
Mubritinib. Grokipedia. [Link]
-
Recent Developments in Texaphyrin Chemistry and Drug Discovery. National Center for Biotechnology Information. [Link]
-
Cercosporin: A Photoactivated Toxin in Plant Disease. ResearchGate. [Link]
-
Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis of texaphyrin conjugates. ResearchGate. [Link]
-
Cercosporin – Knowledge and References. Taylor & Francis. [Link]
-
Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. ResearchGate. [Link]
-
THE PHOTOACTIVATED CERCOSPORA TOXIN CERCOSPORIN: Contributions to Plant Disease. Annual Reviews. [Link]
-
Texaphyrin - Wikipedia. Wikipedia. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
-
Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of 2-(1,3-oxazol-4-yl)acetic Acid in Organic Solvents
Introduction
In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation science. This guide provides a comprehensive technical overview of the solubility of 2-(1,3-oxazol-4-yl)acetic acid, a heterocyclic compound of interest, in various organic solvents. We will delve into the molecular determinants of its solubility, present methodologies for its empirical determination, and explore the utility of predictive models in early-stage development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this and similar molecules.
Theoretical Framework: Molecular Structure and its Influence on Solubility
The solubility of a compound is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. For 2-(1,3-oxazol-4-yl)acetic acid, its solubility profile is a composite of the contributions from its constituent functional groups: the oxazole ring and the carboxylic acid moiety.
The Role of the Oxazole Ring
The oxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom. This structure imparts a degree of polarity to the molecule. Oxazole itself is generally soluble in polar solvents due to the presence of these electronegative atoms, which can participate in hydrogen bonding.[1][2] Its solubility in non-polar solvents, however, is limited.[1] The aromaticity of the oxazole ring is considered to be modest, which can influence its stacking interactions and overall solvation.[2]
The Carboxylic Acid Moiety: A Key Driver of Solubility
The carboxylic acid group (-COOH) is a potent driver of the molecule's solubility characteristics. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide range of solvents. Carboxylic acids with low molecular weight are generally soluble in polar solvents like water and alcohols.[3][4] Their solubility in less polar organic solvents such as ethers, and even some non-polar solvents like toluene, is also significant.[3][4][5]
The interplay of these two functional groups in 2-(1,3-oxazol-4-yl)acetic acid suggests a molecule with a nuanced solubility profile. The presence of both polar (oxazole, carboxylic acid) and non-polar (the hydrocarbon backbone) regions allows for interactions with a spectrum of solvents.
Experimental Determination of Solubility
Empirical measurement remains the gold standard for determining the solubility of a compound. The choice of method often depends on the stage of development, the amount of available material, and the desired accuracy.
The Shake-Flask Method: A Thermodynamic Equilibrium Approach
The shake-flask method is a traditional and reliable technique for determining thermodynamic solubility.[6][7] This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached, typically over 24 to 72 hours. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute is determined analytically, often by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the shake-flask solubility determination method.
Kinetic Solubility Assays for High-Throughput Screening
In early drug discovery, where compound availability is often limited, kinetic solubility methods are frequently employed.[7] These assays, often performed in a 96-well plate format, involve adding a concentrated stock solution of the compound (typically in dimethyl sulfoxide, DMSO) to the aqueous or organic solvent. The point at which precipitation occurs is detected, usually by nephelometry or turbidimetry, providing a measure of kinetic solubility.[8] It is crucial to recognize that kinetic solubility values are often higher than thermodynamic solubility as they represent a supersaturated state.[9]
Predicted and Experimental Solubility Data
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Rationale |
| Methanol | Polar Protic | > 50 | The carboxylic acid and oxazole groups will readily form hydrogen bonds with methanol. |
| Ethanol | Polar Protic | > 50 | Similar to methanol, strong hydrogen bonding interactions are expected. |
| Isopropanol | Polar Protic | 20 - 50 | Increased hydrocarbon character of the solvent may slightly reduce solubility compared to methanol and ethanol. |
| Acetonitrile | Polar Aprotic | 10 - 30 | Good dipole-dipole interactions are possible, but the lack of hydrogen bond donation from the solvent may limit solubility compared to alcohols. |
| Acetone | Polar Aprotic | 10 - 30 | Similar to acetonitrile, capable of accepting hydrogen bonds but not donating. |
| Dichloromethane | Non-polar | < 1 | The high polarity of the solute makes it poorly soluble in a non-polar solvent. |
| Toluene | Non-polar | < 1 | Van der Waals interactions are insufficient to overcome the strong solute-solute interactions. |
| Diethyl Ether | Moderately Polar | 1 - 5 | The ether oxygen can act as a hydrogen bond acceptor, allowing for some limited solubility. |
Disclaimer: The data presented in this table is for illustrative purposes only and is not based on experimental measurements for 2-(1,3-oxazol-4-yl)acetic acid.
Predictive Models for Solubility Estimation
In silico methods for predicting solubility are invaluable tools in modern drug discovery, enabling the rapid screening of large compound libraries.[10][11] These models can be broadly categorized into two types:
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use statistical methods to correlate molecular descriptors with experimentally determined solubility.[10] These descriptors can be simple, such as molecular weight and logP, or more complex, involving 2D and 3D structural information. Machine learning algorithms, including deep neural networks and support vector machines, have shown considerable promise in developing accurate QSPR models for solubility prediction in both aqueous and organic solvents.[11][12]
Thermodynamic and Physics-Based Models
These models, such as COSMO-RS (Conductor-like Screening Model for Real Solvents), attempt to predict solubility from first principles based on quantum mechanical calculations of the molecular surface polarity.[13] While computationally more intensive, they can provide a deeper understanding of the underlying intermolecular forces governing solubility and are not reliant on large experimental training sets.
Logical Flow for Solubility Assessment
Caption: A logical workflow for assessing the solubility of a compound.
Conclusion
The solubility of 2-(1,3-oxazol-4-yl)acetic acid in organic solvents is a critical parameter for its successful development as a potential therapeutic agent. Its unique chemical structure, combining the polar characteristics of an oxazole ring and a carboxylic acid with a hydrocarbon framework, results in a varied solubility profile. While predictive models offer valuable early insights, experimental determination through established methods like the shake-flask technique remains essential for obtaining accurate thermodynamic solubility data. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make informed decisions in the formulation and development of 2-(1,3-oxazol-4-yl)acetic acid and other novel chemical entities.
References
- Solubility of Oxazole. Solubility of Things.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Represent
- Oxazole – Knowledge and References. Taylor & Francis.
- (Experimental and Computational Methods Pertaining to Drug Solubility).
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC - NIH.
- Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- 25.2 Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks.
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- A unified ML framework for solubility prediction across organic solvents. RSC Publishing.
- Physical Properties of Carboxylic Acids.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
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Methodological & Application
Synthesis of 2-(1,3-oxazol-4-yl)acetic acid from alpha-bromo ketones
Application Note: Synthesis of 2-(1,3-Oxazol-4-yl)acetic Acid from
Executive Summary
This application note details the synthesis of 2-(1,3-oxazol-4-yl)acetic acid , a critical heterocyclic building block in medicinal chemistry (e.g., for COX-2 inhibitors and bioisosteres of carboxylic acids). The protocol utilizes the Hantzsch Oxazole Synthesis , reacting ethyl 4-bromo-3-oxobutanoate (ethyl 4-bromoacetoacetate) with formamide .
Unlike generic procedures, this guide addresses the specific instability of the
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of an
Reaction Scheme:
-
Condensation: Ethyl 4-bromo-3-oxobutanoate + Formamide
Ethyl 2-(oxazol-4-yl)acetate. -
Hydrolysis: Ethyl 2-(oxazol-4-yl)acetate + NaOH
2-(1,3-Oxazol-4-yl)acetic acid.
Caption: Mechanistic pathway for the Hantzsch synthesis of the oxazole core from
Experimental Protocol
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 1:5 (Ketone:Amide) | Excess formamide acts as both solvent and base to neutralize HBr by-product. |
| Temperature | 100–110 °C | Sufficient to drive dehydration without polymerizing the unstable bromo-ketone. |
| Reagent Quality | Freshly prepared/distilled | Ethyl 4-bromoacetoacetate degrades rapidly; use immediately upon sourcing/synthesis. |
| Atmosphere | Inert ( | Prevents oxidative degradation of the intermediate enol forms. |
Step 1: Cyclization to Ethyl 2-(oxazol-4-yl)acetate
Safety Warning: Ethyl 4-bromoacetoacetate is a potent lachrymator and skin irritant. All operations must be performed in a properly functioning fume hood.
Materials:
-
Ethyl 4-bromo-3-oxobutanoate (CAS 13176-46-0): 20.9 g (100 mmol)
-
Formamide (CAS 75-12-7): 22.5 g (500 mmol)
-
Extraction Solvents: Ethyl Acetate, Brine, Sat.
.
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]
-
Addition: Add formamide (22.5 g) to the flask. Heat the oil bath to 100 °C.
-
Reaction: Add ethyl 4-bromo-3-oxobutanoate (20.9 g) dropwise over 30 minutes.
-
Note: Slow addition prevents a runaway exotherm and keeps the concentration of the unstable bromide low relative to the amide.
-
-
Heating: Stir the mixture at 110 °C for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting bromide (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Quench: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-water.
-
Neutralization: Neutralize the mixture with saturated
solution until pH 7–8. -
Extraction: Extract with Ethyl Acetate (
mL). Combine organic layers. -
Wash: Wash organics with water (
mL) and brine ( mL) to remove excess formamide. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude dark oil via vacuum distillation (bp ~110°C at 1 mmHg) or flash column chromatography (SiO2, Hexane
30% EtOAc/Hexane) to yield the ester as a pale yellow oil.
Yield Expectation: 50–65%
Step 2: Hydrolysis to 2-(1,3-Oxazol-4-yl)acetic acid
Procedure:
-
Dissolution: Dissolve the purified ester (10 mmol) in THF (10 mL).
-
Hydrolysis: Add a solution of NaOH (20 mmol, 2 equiv) in water (10 mL).
-
Reaction: Stir at room temperature for 2 hours.
-
Checkpoint: TLC should show complete consumption of the ester.
-
-
Workup: Concentrate THF on a rotavap. Acidify the aqueous residue carefully with 1M HCl to pH 3–4.
-
Isolation: The product often precipitates as a white/off-white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc (
), dry, and concentrate. -
Recrystallization: Recrystallize from Ethanol/Water if necessary.
Process Workflow Diagram
Caption: Step-by-step operational workflow for the synthesis and isolation of the target acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Polymerization of Bromo-ketone | Ensure slow addition of the ketone to the hot amide. Do not mix cold and heat together. |
| Dark/Tar Products | Overheating / Oxidation | Maintain temp <120°C. Ensure strict |
| Incomplete Hydrolysis | Steric hindrance | Mild heating (40°C) may be required for the hydrolysis step if RT is too slow. |
| Lachrymatory Fumes | Bromo-ketone degradation | Use a scrubber with aqueous NaOH for the exhaust gas from the reaction. |
References
-
Hantzsch Oxazole Synthesis (General Review)
-
Starting Material Properties (Ethyl 4-bromoacetoacetate)
- Title: Ethyl 4-bromo-3-oxobutano
- Source: PubChem.
-
URL:[Link]
-
Analogous Synthesis (Thiazole Derivatives)
-
Title: Synthesis of Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate.[4]
- Source: BenchChem (Methodology Section).
- -halo ester condens
-
-
Reaction of
-Bromo Ketones with Amides:- Title: Synthesis of Oxazoles from -Acyloxy Ketones and Ammonium Acetate (Related Hantzsch Vari
- Source: Organic Syntheses, Coll. Vol. 3, p. 460.
-
URL:[Link]
Sources
Application Notes & Protocols: Strategic Amide Bond Formation Utilizing 2-(1,3-Oxazol-4-yl)acetic Acid for Advanced Drug Discovery
Executive Summary: The Strategic Value of the Oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif integral to a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to act as a bioisostere for amide and ester functionalities, and its capacity to engage in hydrogen bonding interactions make it a cornerstone in modern medicinal chemistry.[1] This guide focuses on a critical synthetic operation: the coupling of 2-(1,3-oxazol-4-yl)acetic acid with a diverse range of primary and secondary amines. Mastering this reaction is paramount for researchers aiming to generate novel chemical entities with potential therapeutic applications, ranging from anticancer to antibacterial agents.[1][2][3] This document provides a deep dive into the underlying chemical principles, a selection guide for optimal reagents, a robust and validated experimental protocol, and troubleshooting insights to ensure successful synthesis.
The Core Reaction: Mechanism of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow. The primary obstacle is the acid-base reaction between the two components, which forms a non-reactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of a coupling reagent .
The process can be generalized into two key stages:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylate of 2-(1,3-oxazol-4-yl)acetic acid to form a highly reactive acyl-intermediate (e.g., an O-acylisourea ester with carbodiimides, or an activated ester with uronium salts).
-
Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate. This tetrahedral intermediate then collapses, expelling the activated leaving group and forming the stable amide bond.
Additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included. They act as acyl-transfer agents, converting the initial activated intermediate into a more stable but still highly reactive HOBt/HOAt-ester. This strategy is crucial for minimizing side reactions and, in cases involving chiral amines, suppressing racemization.[5][6]
Caption: Generalized mechanism of amide bond formation.
Selecting the Optimal Coupling Reagent
The success of the coupling reaction hinges on the appropriate choice of reagents. While numerous options exist, they can be broadly categorized. The selection depends on factors like the amine's nucleophilicity, desired reaction temperature, cost, and the solubility of the resulting byproducts.[5][7]
| Coupling Reagent System | Full Name | Key Advantages | Considerations & Causality |
| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Cost-effective; water-soluble urea byproduct allows for easy removal via aqueous workup.[8] | Generally reliable but can be slower with electron-deficient amines. The O-acylisourea intermediate can rearrange to a non-reactive N-acylurea if the amine is not sufficiently nucleophilic. HOBt traps this intermediate to improve efficiency.[6] |
| DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive and effective. | The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring filtration for removal, which can be problematic for small-scale reactions or automated synthesis.[9] |
| HATU / DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphate / N,N-Diisopropylethylamine | High reactivity, fast reaction times, and low rates of racemization.[10] Very effective for challenging couplings, including those with sterically hindered or electron-poor amines.[5] | More expensive than carbodiimides. The reaction is mediated by the formation of a highly reactive HOAt-ester. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid.[10] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Excellent for peptide synthesis; generates minimal side products compared to some other phosphonium reagents. | The phosphonamide byproduct can sometimes complicate purification. Its reactivity is generally high, similar to uronium salts. |
| CDI | 1,1'-Carbonyldiimidazole | Forms a reactive acyl-imidazole intermediate. Byproducts (imidazole and CO2) are easily removed. | Generally used for less sterically demanding substrates. The reactivity is typically lower than that of uronium or phosphonium salts. |
Field-Proven Experimental Protocol: HATU-Mediated Coupling
This protocol details a robust and widely applicable method for coupling 2-(1,3-oxazol-4-yl)acetic acid with a generic primary or secondary amine using HATU, a highly efficient uronium-based coupling reagent.[11]
4.1 Materials and Reagents
-
2-(1,3-oxazol-4-yl)acetic acid
-
Amine of interest (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, stir bar, nitrogen inlet, and standard glassware.
4.2 Step-by-Step Methodology
-
Reaction Setup (Under Inert Atmosphere):
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-(1,3-oxazol-4-yl)acetic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (use a concentration of approximately 0.1 M).
-
Causality: An inert atmosphere prevents the reaction of coupling reagents with atmospheric moisture. Anhydrous solvents are critical to avoid hydrolysis of the activated intermediate.
-
-
Addition of Reagents:
-
To the stirred solution, add the amine (1.0 - 1.2 eq).
-
Next, add DIPEA (2.0 - 2.5 eq). Stir the mixture for 5 minutes at room temperature.
-
Causality: DIPEA acts as a non-nucleophilic organic base to deprotonate the carboxylic acid, forming the carboxylate anion required for the initial activation step.[10] A slight excess of the amine can be used to drive the reaction to completion.
-
-
Activation and Coupling:
-
In a single portion, add HATU (1.1 - 1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature.
-
Causality: HATU rapidly activates the carboxylate to form a highly reactive HOAt-ester, which is then readily attacked by the amine.[9] The reaction is typically fast, but the exact duration depends on the amine's reactivity.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical TLC system would be 50% Ethyl Acetate in Hexanes. The product amide should have an Rf value between that of the starting acid and amine. The reaction is complete when the limiting reagent (usually the acid) is consumed.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally with brine (1x).
-
Causality: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.[12]
-
Caption: Step-by-step experimental workflow for amide coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Insufficiently reactive amine (e.g., highly electron-deficient aniline).4. Steric hindrance around the amine or acid. | 1. Use a fresh bottle of coupling reagent.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction temperature (e.g., to 40-50 °C). Switch to a more potent coupling reagent like HATU if using EDC. Consider alternative synthetic routes.[5]4. Prolong reaction time and/or increase temperature. |
| Multiple Spots on TLC / Impure Product | 1. Formation of N-acylurea byproduct (with EDC/DCC).2. Unreacted starting materials.3. Side reaction with the oxazole ring (unlikely under these conditions but possible with harsh reagents). | 1. Ensure HOBt is used with EDC. The urea byproduct from EDC is water-soluble and should be removed during workup.[8]2. Use a slight excess (1.1-1.2 eq) of the more readily available/removable starting material. Optimize stoichiometry.3. Confirm the structure of byproducts by MS and NMR. Ensure reaction conditions are mild. |
| Difficulty Removing Byproduct | 1. DCU (from DCC) is co-eluting or precipitating in the column.2. Tetramethylurea (from HATU) or other polar byproducts are difficult to separate from a polar product. | 1. If using DCC, filter the reaction mixture through Celite before workup to remove the bulk of the DCU precipitate.[9]2. The byproduct from HATU is water-soluble; ensure thorough aqueous washes. If the product is non-polar, a hexanes/ether trituration might remove the byproduct. Optimize chromatography gradient. |
Applications in Medicinal Chemistry
The amide derivatives of 2-(1,3-oxazol-4-yl)acetic acid are prevalent in numerous compounds explored for therapeutic potential. The oxazole core serves as a stable, planar scaffold that can position substituents in a well-defined orientation for optimal interaction with biological targets.
-
Anticancer Agents: Many compounds incorporating this scaffold have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[2] The amide linkage allows for the introduction of diverse functionalities that can modulate activity and target selectivity.
-
Antibacterial Agents: The structural motif is found in novel compounds designed to combat bacterial infections, including those caused by resistant strains.[3]
-
Enzyme Inhibitors: The ability to systematically modify the 'R' group on the amine allows for the exploration of structure-activity relationships (SAR) in the development of potent and selective enzyme inhibitors.
The reaction described herein is a fundamental tool for building libraries of these compounds, facilitating the rapid exploration of chemical space in the quest for new and effective medicines.[11]
References
-
ResearchGate. (2018). Efficient synthesis of novel conjugated 1,3,4-oxadiazole-peptides. Available at: [Link]
-
MDPI. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
MDPI. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
-
ResearchGate. (n.d.). Scheme (2)-1,3,4-Oxadiazols synthesis steps. Available at: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
National Center for Biotechnology Information (NIH). (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Available at: [Link]
-
ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Available at: [Link]
-
ResearchGate. (2026). (PDF) Synthesis, Structural Elucidation, and Antibacterial Evaluation of Some New Molecules Derived from Coumarin, 1,3,4-Oxadiazole, and Acetamide. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]
-
National Center for Biotechnology Information (NIH). (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Available at: [Link]
-
SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives. Available at: [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Available at: [Link]
-
MDPI. (2025). Synthesis of Oxadiazole Derivatives from Terephthalic Acid. Available at: [Link]
Sources
- 1. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 2. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. hepatochem.com [hepatochem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. growingscience.com [growingscience.com]
- 12. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of PDE4 inhibitors using oxazole-4-acetic acid
Application Note: Preparation of Novel PDE4 Inhibitors Using Oxazole-4-Acetic Acid Scaffolds
Abstract & Strategic Rationale
Phosphodiesterase 4 (PDE4) remains a validated, high-value target for inflammatory diseases including COPD, psoriasis, and atopic dermatitis. While first-generation inhibitors (e.g., Rolipram) suffered from emetic side effects, and second-generation drugs (e.g., Roflumilast, Apremilast) have achieved clinical success, the search for novel scaffolds with improved therapeutic indices continues.
This guide details the synthetic utility of oxazole-4-acetic acid as a versatile linchpin in the construction of PDE4 inhibitors. Unlike direct aryl-aryl coupling, the acetic acid moiety provides a flexible methylene linker (
Key Advantages of this Protocol:
-
Modularity: The carboxylic acid handle allows for rapid diversification via amide coupling with various "head" amines (e.g., aminopyridines, dialkoxyanilines).
-
Metabolic Stability: The oxazole ring serves as a bioisostere for labile esters or amides, potentially improving half-life (
). -
Scalability: The described coupling conditions are optimized for gram-scale synthesis.
Retrosynthetic Analysis & Design Strategy
To design a potent inhibitor, we utilize a "hybrid" approach. We retain the 3,5-dichloropyridine pharmacophore (critical for potency, as seen in Roflumilast) and link it to a 2-substituted oxazole core via the acetic acid linker .
Target Molecule: N-(3,5-dichloropyridin-4-yl)-2-phenyloxazole-4-acetamide
Figure 1: Retrosynthetic disconnection showing the modular assembly of the PDE4 inhibitor from the oxazole-4-acetic acid core and the dichloropyridine pharmacophore.
Detailed Experimental Protocol
Phase 1: Preparation of the Activated Oxazole Core
Note: If 2-phenyloxazole-4-acetic acid is not commercially available, it can be synthesized via the Cornforth rearrangement of ethyl 3-oxo-4-(2-oxo-2-phenylethylamino)butanoate, followed by hydrolysis. For this protocol, we assume the acid is the starting material.
Reagents Required:
-
2-Phenyloxazole-4-acetic acid (1.0 eq)
-
4-Amino-3,5-dichloropyridine (1.1 eq) (Roflumilast pharmacophore)
-
HATU (1.2 eq) [Coupling Reagent]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq) [Base]
-
DMF (Dimethylformamide), Anhydrous [Solvent]
Step-by-Step Workflow:
-
Activation:
-
In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-phenyloxazole-4-acetic acid (203 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (0.52 mL, 3.0 mmol) and stir at room temperature (RT) for 5 minutes under an inert atmosphere (
or Ar). -
Add HATU (456 mg, 1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15–20 minutes to ensure formation of the active ester.
-
-
Coupling:
-
Add 4-amino-3,5-dichloropyridine (179 mg, 1.1 mmol) to the reaction mixture.
-
Critical Step: Aminopyridines are weak nucleophiles. If reaction progress is slow (monitored by TLC/LC-MS), heat the mixture to 50–60°C .
-
Stir for 12–18 hours. Monitor consumption of the starting acid via LC-MS (
expected ~362/364).
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc (50 mL).
-
Wash sequentially with:
-
Saturated
(2 x 20 mL) – removes unreacted acid/HATU byproducts. -
Water (2 x 20 mL) – removes DMF.
-
Brine (20 mL).
-
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel).[2]
-
Eluent: Gradient of Hexanes:EtOAc (from 80:20 to 50:50). The product typically elutes as a white to off-white solid.
-
Yield Target: >65%.
-
Phase 2: Analytical Validation
Before biological testing, confirm identity and purity (>95%).
| Analytic Method | Expected Result / Diagnostic Signal |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | |
| HPLC Purity | >95% (AUC at 254 nm). |
Biological Evaluation: PDE4B Enzymatic Assay
To validate the inhibitor, use a FRET-based or Luminescent cAMP assay (e.g., PDE-Glo™).
Assay Principle: PDE4 hydrolyzes cAMP to AMP. The assay detects remaining cAMP. A potent inhibitor prevents hydrolysis, resulting in high cAMP levels (high signal in cAMP-detection assays, or low signal in AMP-detection assays depending on the kit).
Figure 2: Workflow for the PDE4B enzymatic inhibition assay.
Protocol Parameters:
-
Enzyme: Recombinant Human PDE4B (catalytic domain).
-
Substrate:
cAMP. -
Controls:
-
Positive Control: Roflumilast (
). -
Negative Control: DMSO vehicle (0% Inhibition).
-
-
Data Analysis: Fit data to a 4-parameter logistic equation to determine
.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield (<30%) | Poor nucleophilicity of aminopyridine. | Switch coupling reagent to POCl3/Pyridine (make acid chloride in situ) or use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. |
| Incomplete Reaction | Steric hindrance at oxazole C4. | Heat reaction to 80°C or use microwave irradiation (100°C, 15 min). |
| Solubility Issues | Product precipitates during workup. | Skip aqueous wash; remove DMF via high-vac evaporation, then directly load onto silica or perform recrystallization from EtOH. |
| Poor Potency | Linker length/flexibility. | If the acetic acid linker ( |
References
-
Kuang, R., et al. (2012). "Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 22(5), 2058-2062.
-
Lin, Y., et al. (2020). "Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors." European Journal of Medicinal Chemistry, 208, 112759.
-
Deng, X., et al. (2023). "Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties." Frontiers in Pharmacology, 14.
-
Press, N.J., et al. (2006). "PDE4 inhibitors – A review of the recent patent literature." Expert Opinion on Therapeutic Patents, 16(9), 1193-1227.
-
Promega Corporation. "PDE-Glo™ Phosphodiesterase Assay Technical Manual."
Sources
- 1. CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide - Google Patents [patents.google.com]
- 2. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of Substituted 2-(1,3-Oxazol-4-yl)acetic Acids
This Application Note and Protocol Guide details the scalable synthesis of substituted 2-(1,3-oxazol-4-yl)acetic acids. This structural motif is critical in medicinal chemistry, serving as a bioisostere for phenylacetic acids and a core scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like oxaprozin (though oxaprozin is a 2-propionic acid derivative, the chemistry is homologous).
The guide prioritizes a Modified Blümlein-Lewy Synthesis utilizing ethyl 4-chloro-3-oxobutanoate , which is the most direct, atom-economical, and scalable route to the 4-oxazoleacetic acid core.
Executive Summary
The 2-(1,3-oxazol-4-yl)acetic acid scaffold is a privileged structure in drug discovery, offering unique solubility and metabolic stability profiles compared to its phenylacetic acid counterparts. While classical methods like the Cornforth rearrangement or Robinson-Gabriel synthesis are effective for general oxazoles, they often require multi-step homologation to install the C4-acetic acid side chain.
This guide details a direct, two-step scalable protocol :
-
Cyclocondensation: Reaction of a primary amide with ethyl 4-chloro-3-oxobutanoate to form the oxazole core with the C4-acetate side chain pre-installed.
-
Hydrolysis: Saponification of the ester to yield the final free acid.
Key Advantages:
-
Atom Economy: The C4-acetic acid moiety is derived directly from the starting material, eliminating the need for Arndt-Eistert homologation.
-
Scalability: Avoids hazardous diazo intermediates and high-pressure hydrogenation.
-
Versatility: The C2-substituent is determined solely by the choice of the starting amide, allowing for rapid library generation.
Core Synthetic Strategy
The synthesis relies on the regioselective condensation of a primary amide (providing the C2 substituent) with ethyl 4-chloro-3-oxobutanoate (providing the C4 and C5 carbons and the acetic acid side chain).
Mechanistic Pathway[1][2][3][4][5]
-
O-Alkylation: The amide oxygen performs a nucleophilic displacement of the chloride (SN2) on the
-haloketone. -
Cyclodehydration: The amide nitrogen attacks the ketone carbonyl, followed by dehydration to aromatize the ring.
-
Regiochemistry: The chloromethyl carbon becomes C5, and the ketone carbon becomes C4, placing the
group at the C4 position.
Figure 1: Synthetic pathway for the construction of the 2-(1,3-oxazol-4-yl)acetic acid core.
Experimental Protocols
Phase 1: Cyclocondensation (Oxazole Ring Formation)
Objective: Synthesis of Ethyl 2-substituted-1,3-oxazol-4-yl acetate.
Reagents:
-
Substituted Benzamide (1.0 equiv)
-
Ethyl 4-chloro-3-oxobutanoate (1.2 equiv) [CAS: 638-07-3]
-
Solvent: Toluene or Ethanol (anhydrous)
-
Base/Scavenger: Calcium Carbonate (
) or Sodium Bicarbonate ( ) (1.5 equiv) - Optional but recommended to scavenge HCl.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.
-
Charging: Charge the flask with the Amide (e.g., Benzamide, 100 mmol) and Solvent (Toluene, 300 mL).
-
Addition: Add Ethyl 4-chloro-3-oxobutanoate (120 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (
for toluene).-
Critical Control Point: If using a base like
, add it prior to heating. If running neat or without base, ensure proper venting for HCl gas evolution.
-
-
Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 3:1). Reaction typically completes in 6–12 hours.
-
Work-up:
-
Filter off inorganic salts (if base was used).
-
Concentrate the filtrate under reduced pressure.[4]
-
Purification: Dissolve residue in EtOAc, wash with saturated
(to remove unreacted acid/amide) and brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> . -
Scale-up Tip: For high-purity requirements, recrystallize from Ethanol/Water or purify via short-path distillation if the ester is an oil.
Phase 2: Hydrolysis (Ester to Acid)
Objective: Conversion to 2-(1,3-oxazol-4-yl)acetic acid.
Reagents:
-
Oxazole Ethyl Ester (from Phase 1)
-
Lithium Hydroxide Monohydrate (
) (2.0 equiv) -
Solvent: THF:Water (3:1)
Protocol:
-
Dissolution: Dissolve the crude oxazole ester in THF (5 vol).
-
Saponification: Add a solution of
in Water (2 vol) dropwise at . -
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Work-up:
-
Concentrate THF under reduced pressure.
-
Acidify the aqueous residue to pH 3–4 using 1N HCl. Caution: Do not over-acidify if the oxazole ring is sensitive to strong acid hydrolysis.
-
Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.
-
-
Drying: Vacuum dry at
to constant weight.
Scale-Up & Process Safety
| Parameter | Recommendation | Rationale |
| Solvent Choice | Toluene (Phase 1) | Allows for azeotropic removal of water if a Dean-Stark trap is used, driving the dehydration step. |
| Exotherm Control | Controlled Addition | The alkylation step can be exothermic. On >100g scale, add the halo-keto ester dropwise at reflux. |
| HCl Management | Scrubber / Base | The reaction generates 1 equiv of HCl. Use a caustic scrubber or solid carbonate base to prevent corrosion. |
| Impurity Profile | Amide Hydrolysis | Residual water in Phase 1 can hydrolyze the starting amide to the acid. Use anhydrous solvents.[4] |
Safety Warning: Ethyl 4-chloro-3-oxobutanoate is a potent lachrymator and skin irritant. Handle only in a fume hood with appropriate PPE (gloves, goggles, respirator).
References
-
Reaction of
-haloketones with amides (Blümlein-Lewy): -
Synthesis of 4-oxazoleacetic acid derivatives
- General Oxazole Synthesis Methodologies
- Reagent Safety Data (Ethyl 4-chloro-3-oxobutanoate)
Sources
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 24. A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jchemrev.com [jchemrev.com]
- 10. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the C-2 Position in 4-Oxazoleacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C-2 Functionalized 4-Oxazoleacetic Acids
The 4-oxazoleacetic acid scaffold is a privileged motif in medicinal chemistry, serving as a cornerstone for a diverse array of biologically active molecules. Its inherent structural features, including a planar aromatic ring, hydrogen bond acceptors, and a carboxylic acid moiety, render it an attractive framework for designing ligands that can effectively interact with various biological targets. The strategic functionalization of this core, particularly at the C-2 position, has emerged as a powerful approach for modulating the pharmacological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of established and cutting-edge methodologies for the targeted functionalization of the C-2 position of 4-oxazoleacetic acid and its derivatives, offering detailed protocols and expert insights to empower researchers in their drug discovery endeavors.
I. Synthesis of the 4-Oxazoleacetic Acid Scaffold: A Foundational Protocol
A reliable and scalable synthesis of the starting material is paramount for any successful derivatization campaign. The ethyl ester of 4-oxazoleacetic acid serves as a versatile precursor for subsequent C-2 functionalization. A common and effective method for its preparation involves the condensation of a suitable C2 synthon with an aminomalonate derivative.[1]
Protocol 1: Synthesis of Ethyl Oxazole-4-acetate[1]
This protocol details a two-step procedure starting from commercially available reagents.
Step 1: Formation of Ethyl 2-(formamido)malonate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2-aminomalonate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt.
-
In a separate flask, prepare a solution of formic acid (1.1 eq) and acetic anhydride (1.1 eq) and stir for 15 minutes to generate the mixed anhydride.
-
Add the freshly prepared mixed anhydride dropwise to the aminomalonate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude ethyl 2-(formamido)malonate, which can often be used in the next step without further purification.
Step 2: Cyclization to Ethyl Oxazole-4-acetate
-
To a solution of the crude ethyl 2-(formamido)malonate (1.0 eq) in an anhydrous solvent such as toluene, add a dehydrating agent like phosphorus oxychloride (POCl₃, 1.5 eq) or triflic anhydride at 0 °C.
-
Slowly add a base, for example, pyridine (3.0 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically around 110 °C for toluene) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl oxazole-4-acetate.
II. Strategic Functionalization of the C-2 Position
The C-2 position of the oxazole ring is the most acidic proton, making it a prime target for deprotonation and subsequent reaction with electrophiles.[2] Several robust methodologies have been developed to exploit this reactivity, each offering distinct advantages in terms of scope, functional group tolerance, and operational simplicity.
A. Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, obviating the need for pre-functionalized organometallic reagents. The work of Hoarau and Marsais has demonstrated a highly efficient and regioselective palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate at the C-2 position.[3][4]
Causality Behind Experimental Choices: The choice of a bulky phosphine ligand, such as tri(o-tolyl)phosphine (P(o-tol)₃), is crucial for promoting the desired C-H activation and preventing side reactions. The palladium(II) acetate precatalyst is reduced in situ to the active palladium(0) species. A base is required to facilitate the deprotonation of the oxazole C-2 proton.
Caption: General workflow for direct C-H arylation.
Protocol 2: Palladium-Catalyzed C-2 Arylation of Ethyl Oxazole-4-acetate [3]
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add ethyl oxazole-4-acetate (1.0 eq), the aryl halide (aryl iodide, bromide, or chloride, 1.2-1.5 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add an anhydrous, degassed solvent, such as 1,4-dioxane or toluene.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 2-aryl-oxazole-4-acetate.
Mechanistic Insights: The catalytic cycle is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway.
Caption: Simplified catalytic cycle for direct C-H arylation.
B. C-2 Lithiation and Electrophilic Quench
The high acidity of the C-2 proton allows for facile deprotonation using strong bases like organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA). The resulting 2-lithiooxazole is a potent nucleophile that can react with a wide range of electrophiles.[5]
Causality Behind Experimental Choices: This method requires strictly anhydrous and anaerobic conditions due to the high reactivity of the organolithium reagents. Low temperatures (typically -78 °C) are essential to prevent side reactions, including potential ring-opening of the oxazole. The choice of the lithium base can influence the selectivity and efficiency of the deprotonation.
Protocol 3: C-2 Lithiation and Electrophilic Quench
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of ethyl oxazole-4-acetate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq, freshly prepared or commercial) in THF to the oxazole solution.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.
-
Add a solution of the desired electrophile (e.g., an alkyl halide, aldehyde, ketone, or silyl chloride, 1.2 eq) in THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C. Sonogashira Coupling of 2-Halo-4-oxazoleacetic Acid Derivatives
For the introduction of alkynyl moieties at the C-2 position, the Sonogashira coupling is the method of choice. This requires a 2-halo-substituted oxazole precursor, which can be prepared from the parent oxazole.[6][7]
Causality Behind Experimental Choices: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction. The palladium catalyst facilitates the oxidative addition to the C-X bond, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.
Protocol 4: Sonogashira Coupling of Ethyl 2-Bromooxazole-4-acetate [8]
Step 1: Bromination of Ethyl Oxazole-4-acetate
-
Dissolve ethyl oxazole-4-acetate (1.0 eq) in a suitable solvent like carbon tetrachloride or chloroform.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and water.
-
Dry the organic layer and concentrate to obtain the crude ethyl 2-bromooxazole-4-acetate, which can be purified by chromatography.
Step 2: Sonogashira Coupling
-
To a Schlenk tube under an inert atmosphere, add the ethyl 2-bromooxazole-4-acetate (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the ethyl 2-alkynyl-oxazole-4-acetate.
III. Comparative Analysis of C-2 Functionalization Methodologies
| Method | Advantages | Disadvantages | Typical Yields | Key Reagents |
| Direct C-H Arylation | Atom-economical, avoids pre-functionalization, good functional group tolerance.[3] | May require optimization of catalyst, ligand, and base; regioselectivity can be an issue with some substrates. | 60-95%[3] | Pd(OAc)₂, phosphine ligand, base |
| C-2 Lithiation | Wide range of electrophiles can be used, high reactivity.[5] | Requires strictly anhydrous/anaerobic conditions, low temperatures, and strong bases; functional group tolerance can be limited. | 50-85% | n-BuLi or LDA, electrophile |
| Sonogashira Coupling | Specific for introducing alkynyl groups, generally high-yielding.[6][7] | Requires a pre-halogenated substrate, potential for homocoupling of the alkyne. | 70-98%[6] | 2-Bromo-oxazole, terminal alkyne, Pd catalyst, CuI, base |
IV. Characterization of C-2 Functionalized 4-Oxazoleacetic Acid Derivatives
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Typical Spectroscopic Data for Ethyl 2-phenyl-oxazole-4-acetate:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum would typically show signals for the ethyl ester protons (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a singlet for the acetate methylene protons around 3.8 ppm, a singlet for the C-5 proton of the oxazole ring around 8.0 ppm, and multiplets for the phenyl protons in the aromatic region (7.4-8.1 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Characteristic signals would include those for the ethyl ester carbons (~14 ppm for CH₃, ~61 ppm for CH₂), the acetate methylene carbon (~34 ppm), the oxazole ring carbons (C-2, C-4, C-5, typically in the range of 120-165 ppm), the ester carbonyl carbon (~170 ppm), and the phenyl carbons.
-
Mass Spectrometry (ESI+): The mass spectrum would show the [M+H]⁺ ion corresponding to the molecular weight of the product. Fragmentation patterns may involve cleavage of the ester group or fragmentation of the oxazole ring.[9]
V. Conclusion and Future Perspectives
The functionalization of the C-2 position of 4-oxazoleacetic acid provides a powerful avenue for the generation of novel molecular entities with potential therapeutic applications. The methodologies outlined in this guide—direct C-H arylation, C-2 lithiation, and Sonogashira coupling—offer a versatile toolkit for chemists to access a wide range of derivatives. The choice of method will depend on the desired substituent, the functional group tolerance required, and the available laboratory infrastructure. As the field of organic synthesis continues to evolve, the development of even more efficient, selective, and sustainable methods for the functionalization of this important scaffold is anticipated, further empowering the discovery of new medicines.
References
-
Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry, 73(19), 7383–7386. [Link]
-
Chavan, S. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Bach, T., & Hehn, J. P. (2011). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 13(10), 2654-2657. [Link]
-
Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9031-9037. [Link]
-
PharmaGuideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1456. [Link]
-
Moody, C. J., & Roff, G. J. (2002). Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silylated oxazoles. ARKIVOC, 2002(6), 22-34. [Link]
-
Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. [Link]
-
ResearchGate. (2008). An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles. [Link]
-
Hoarau, C., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1584-1601. [Link]
-
ResearchGate. (2022). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]
-
PubMed. (2008). Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate: an efficient access to (hetero)aryloxazoles. [Link]
-
Vedejs, E., & Monahan, S. D. (1996). Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry, 61(16), 5192-5193. [Link]
-
NIH. (2014). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]
-
Preprints.org. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. [Link]
-
Arabian Journal of Chemistry. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. [Link]
-
ChemRxiv. (2024). Predicting and Explaining Yields with Machine Learning for Carboxylated Azoles and Beyond. [Link]
-
ResearchGate. (2004). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. [Link]
-
PubMed. (2006). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. [Link]
-
Evans, D. A., & Connell, B. T. (2002). effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. Tetrahedron Letters, 43(13), 2417-2421. [Link]
-
YouTube. (2020). palladium catalytic cycle. [Link]
-
NIH. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
ResearchGate. (2021). A Practical Synthesis of 1,3-Oxazole. [Link]
-
PubMed. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]
-
ResearchGate. (2023). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. [Link]
-
SciELO. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. [Link]
-
PubMed. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. [Link]
-
MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles [organic-chemistry.org]
- 4. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. ipbcams.ac.cn [ipbcams.ac.cn]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Decarboxylation of 2-(1,3-oxazol-4-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenge of preventing the decarboxylation of 2-(1,3-oxazol-4-yl)acetic acid during your experiments.
Introduction
2-(1,3-oxazol-4-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery, with the oxazole moiety being a key scaffold in many biologically active compounds.[1] However, researchers often encounter challenges with the stability of this compound, specifically its propensity to undergo decarboxylation. This guide is designed to provide you with a comprehensive understanding of the underlying causes of this instability and to offer practical, field-proven strategies to mitigate this issue throughout your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is 2-(1,3-oxazol-4-yl)acetic acid particularly susceptible to it?
A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[2] In the case of 2-(1,3-oxazol-4-yl)acetic acid, this leads to the formation of 4-methyl-1,3-oxazole. The susceptibility of this compound to decarboxylation is attributed to the electronic nature of the oxazole ring, which can stabilize the negative charge that develops on the adjacent carbon atom during the reaction, thereby lowering the activation energy for the loss of CO₂. Azole carboxylic acids, in general, are known to be prone to decomposition via decarboxylation.[3]
Q2: What are the common indicators of decarboxylation in my sample?
A2: The most common signs of decarboxylation include:
-
Appearance of a new, less polar spot on Thin Layer Chromatography (TLC): The product, 4-methyl-1,3-oxazole, is less polar than the starting carboxylic acid.
-
Changes in NMR spectra: The disappearance of the carboxylic acid proton signal and the appearance of a new methyl signal in ¹H NMR are clear indicators.
-
Unexpected results in subsequent reactions: If you are using 2-(1,3-oxazol-4-yl)acetic acid as a starting material, poor yields or the formation of unexpected byproducts can be a sign of its degradation.
-
Gas evolution (effervescence): In some cases, the release of CO₂ may be visible as bubbles in the reaction mixture, especially upon heating.
Q3: At which stages of my experimental workflow is decarboxylation most likely to occur?
A3: Decarboxylation is most likely to be initiated or accelerated during:
-
Synthesis: Especially during the final hydrolysis step of an ester precursor if harsh conditions (high temperature, strong acid or base) are used.
-
Purification: Column chromatography on silica gel, which is acidic, can sometimes promote decarboxylation, especially if the compound is on the column for an extended period.
-
Storage: Long-term storage, particularly in solution at room temperature or in non-optimal solvents, can lead to gradual degradation.
-
Reactions involving heat: Any reaction step that requires elevated temperatures will increase the rate of decarboxylation.
Q4: Is it possible to reverse the decarboxylation process?
A4: No, for all practical purposes in a standard laboratory setting, the decarboxylation of 2-(1,3-oxazol-4-yl)acetic acid is an irreversible process. The reverse reaction, carboxylation, would require highly specific reagents and conditions that are not trivial to implement. Therefore, the focus must be on preventing decarboxylation from occurring in the first place.
Part 2: Understanding the Mechanism of Decarboxylation
The decarboxylation of heteroaromatic acetic acids like 2-(1,3-oxazol-4-yl)acetic acid is often the rate-limiting step in their degradation. The stability of the oxazole ring itself can be influenced by its aromaticity.[4] The presence of the acetic acid moiety at the 4-position creates a molecule susceptible to the loss of CO₂, particularly under thermal stress or in the presence of acid or base catalysts.
Below is a simplified representation of the proposed decarboxylation mechanism.
Caption: Proposed mechanism of decarboxylation.
Part 3: Prophylactic Strategies: Synthesis and Handling
Troubleshooting Guide 1: Synthesis of 2-(1,3-oxazol-4-yl)acetic acid
The key to obtaining pure, stable 2-(1,3-oxazol-4-yl)acetic acid is to employ mild reaction conditions, particularly in the final step of its synthesis, which is often the hydrolysis of a more stable ester precursor.
Recommended Synthetic Route: Mild Hydrolysis of an Ester Precursor
A common and effective strategy is to synthesize the ethyl or methyl ester of 2-(1,3-oxazol-4-yl)acetic acid first, which is generally more stable, and then hydrolyze it under carefully controlled conditions.
Experimental Protocol: Mild Hydrolysis of Ethyl 2-(1,3-oxazol-4-yl)acetate
-
Dissolution: Dissolve ethyl 2-(1,3-oxazol-4-yl)acetate in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add one equivalent of an aqueous solution of lithium hydroxide (LiOH). The use of a milder base like LiOH at low temperatures is crucial to prevent both ester hydrolysis and potential ring opening.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction should be complete within a few hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding one equivalent of cold, dilute hydrochloric acid (HCl) to neutralize the LiOH. Adjust the pH to approximately 3-4.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (e.g., below 40 °C).
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent system, avoiding prolonged exposure to heat.
| Parameter | Recommendation | Rationale |
| Temperature | 0-25 °C | Minimizes the rate of decarboxylation. |
| Base | Lithium Hydroxide (LiOH) | A milder base compared to NaOH or KOH, reducing the risk of side reactions. |
| pH during workup | Acidic (pH 3-4) | Ensures the product is in its protonated, less reactive form. |
| Purification | Recrystallization | Preferred over column chromatography on silica gel to avoid acidic conditions. |
Troubleshooting Guide 2: The Use of Protecting Groups
For multi-step syntheses where the carboxylic acid functionality needs to be preserved through various reaction conditions, the use of a protecting group is highly recommended.[5] The most common protecting groups for carboxylic acids are esters.[5]
Caption: General workflow for using a protecting group.
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Methyl/Ethyl Ester | Fischer esterification (MeOH/EtOH, acid catalyst) | LiOH, THF/H₂O, 0-25 °C | Readily available reagents. | Deprotection can be harsh if not controlled. |
| Benzyl Ester | Benzyl bromide, base (e.g., Cs₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Very mild deprotection. | Not suitable if other reducible groups are present. |
| tert-Butyl Ester | Isobutylene, acid catalyst | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Stable to many nucleophilic and basic conditions. | Deprotection is under strongly acidic conditions. |
Part 4: Storage and Stability
Troubleshooting Guide 3: Long-term Storage
The stability of 2-(1,3-oxazol-4-yl)acetic acid during storage is critical for obtaining reliable and reproducible experimental results.
| Condition | Recommendation | Rationale |
| Temperature | -20 °C or lower | Reduces the rate of thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents potential oxidative degradation. |
| Form | Solid | More stable than in solution. |
| Solvent (if in solution) | Anhydrous, aprotic solvents (e.g., THF, Dioxane) | Avoids potential acid/base catalysis of decarboxylation. |
| Incompatible Solvents | Protic solvents (e.g., methanol, water) for long-term storage | Can facilitate proton exchange and degradation. |
| Additives to Avoid | Strong acids and bases | Directly catalyze decarboxylation. |
Part 5: Analytical Detection and Quantification of Decarboxylation
Troubleshooting Guide 4: Monitoring Sample Integrity
Regularly assessing the purity of your 2-(1,3-oxazol-4-yl)acetic acid is crucial. HPLC and NMR spectroscopy are powerful techniques for this purpose.
Method 1: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed to separate the more polar 2-(1,3-oxazol-4-yl)acetic acid from its less polar decarboxylated product, 4-methyl-1,3-oxazole.[6][7]
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of your compound in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the HPLC system.
-
Elution: Run a gradient or isocratic method to separate the components.
-
Detection and Quantification: Monitor the elution profile using a UV detector. The relative peak areas can be used to determine the percentage of the parent compound and the decarboxylated impurity.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Formic acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-254 nm (to be optimized based on the compound's UV spectrum) |
| Elution Profile | The more polar carboxylic acid will have a shorter retention time than the less polar decarboxylated product. |
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a rapid and non-destructive way to assess the purity of your sample.
-
¹H NMR:
-
2-(1,3-oxazol-4-yl)acetic acid: Look for the characteristic singlet for the methylene protons (-CH₂-) adjacent to the carboxyl group and the singlet for the oxazole ring proton. The carboxylic acid proton (-COOH) will appear as a broad singlet, which is exchangeable with D₂O.
-
4-methyl-1,3-oxazole (decarboxylation product): The methylene singlet will be absent, and a new singlet corresponding to the methyl group (-CH₃) will appear at a different chemical shift.
-
-
¹³C NMR:
-
2-(1,3-oxazol-4-yl)acetic acid: The presence of the carboxyl carbon signal is a key indicator of the intact molecule.
-
4-methyl-1,3-oxazole: The carboxyl carbon signal will be absent, and a new methyl carbon signal will be present.
-
By integrating the relevant peaks in the ¹H NMR spectrum, you can estimate the relative amounts of the desired compound and its decarboxylated impurity.
Part 6: References
-
Bhat, M. A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2415. [Link]
-
Cherkasova, A., et al. (2022). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 237, 114375.
-
Cui, Y., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 25(24), 5923. [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Scientific Reports, 11(1), 1-17. [Link]
-
Gudipati, R., et al. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Letters in Drug Design & Discovery, 17(5), 623-633.
-
Husain, A., et al. (2018). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry, 11(2), 334-337.
-
Jadhav, S. B., et al. (2015). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-240.
-
Jiang, N., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]
-
Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6121. [Link]
-
Krska, S. W., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
-
Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
-
Wikipedia. (2024). Decarboxylation. [Link]
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- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oxazole Ring Cyclization
This technical guide serves as a specialized troubleshooting and optimization resource for researchers encountering yield or selectivity issues in oxazole ring formation. It prioritizes mechanistic understanding over rote recipe following.
Diagnostic Framework: Selecting the Right Pathway
Before troubleshooting, verify that your synthetic strategy aligns with your substrate's sensitivity and substitution pattern.
Method Selection Decision Matrix
Use this logic flow to confirm your chosen route is optimal for your starting materials.
Troubleshooting Guide & FAQs
Category A: Cyclodehydration (Robinson-Gabriel & Wipf Variations)
Q: My Robinson-Gabriel cyclization using POCl₃/H₂SO₄ yields <30% and shows significant tarring. How can I improve this? Diagnosis: Harsh dehydrating agents often cause polymerization or hydrolysis of sensitive amides. Solution: Switch to the Wipf Modification or Burgess Reagent .
-
Mechanism: The Wipf protocol uses triphenylphosphine (
), iodine ( ), and triethylamine ( ). This generates a mild oxyphosphonium intermediate that promotes cyclization under neutral/basic conditions, avoiding acid-mediated decomposition. -
Protocol Shift:
-
Dissolve keto-amide in dry
. -
Add
(4.0 equiv). -
Add
(2.0 equiv) and (2.0 equiv). -
Stir at room temperature.
-
-
Benefit: Yields typically improve to 70-90% for acid-sensitive substrates.
Q: I am observing racemization of the chiral center at the C4 position derived from my amino acid starting material. Why?
Diagnosis: Racemization occurs via the formation of an oxazolium intermediate or enolization of the keto-amide prior to cyclization. Strong acids or high temperatures promote proton exchange at the
-
Reasoning: These reagents activate the amide oxygen or alcohol (in serine derivatives) kinetically faster than enolization can occur.
-
Alternative: Use the Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt) which operates via a syn-elimination mechanism, strictly preserving stereochemistry.
Category B: Oxidative Cyclization (Oxazoline Oxazole)
Q: The oxidation of my oxazoline intermediate with MnO₂ is stalling at 50% conversion. Should I add more oxidant? Diagnosis: Commercial MnO₂ varies wildly in activity ("activated" vs. "precipitated"). Surface deactivation by water or product adsorption often stalls the reaction. Solution:
-
Activation: Do not just add more. Heat your MnO₂ at 110°C under vacuum for 12 hours before use.
-
Temperature/Flow: Shift to a continuous flow setup if possible. Flow chemistry allows superheating (100°C) without degradation.
-
Data Point: Batch oxidation of 2-alkyl-oxazolines often yields ~20%.[2] Flow protocols using amorphous MnO₂ at 100°C can achieve >83% yield (Glöckner et al., 2014).
-
-
Alternative Reagent: If MnO₂ fails, use the Kharasch-Sosnovsky condition:
(3.0 equiv) and (3.0 equiv) in . This is a homogeneous system that drives oxidation via a radical mechanism.
Q: Using DBU/BrCCl₃ for oxidation results in halogenated side products. How do I prevent this?
Diagnosis: Bromotrichloromethane (
-
Switch Oxidant: Use NiO₂ (Nickel peroxide) or I₂/K₂CO₃ .
-
Scavengers: If you must use
, ensure strictly stoichiometric amounts and add a radical scavenger if the mechanism is radical-chain based (though this oxidation is typically ionic).
Comparative Data: Reagent Performance
Table 1: Cyclodehydration Reagent Comparison for β-Hydroxy Amides / Keto-Amides
| Reagent | Conditions | Typical Yield | Racemization Risk | Best For...[1] |
| POCl₃ / H₂SO₄ | Reflux (>80°C) | 30-50% | High | Simple, achiral, robust substrates. |
| Burgess Reagent | THF, Reflux (mild) | 60-85% | Low | Chiral amino-acid derivatives; acid-sensitive groups. |
| PPh₃ / I₂ / Et₃N (Wipf) | CH₂Cl₂, RT | 70-95% | Low | Complex natural products; β-keto amides. |
| DAST / Deoxo-Fluor | -78°C to -20°C | 80-95% | Very Low | Converting β-hydroxy amides to oxazolines (Step 1). |
| TsOH / Toluene | Dean-Stark Reflux | 50-70% | Moderate | Large scale, inexpensive synthesis of stable oxazoles. |
Validated Experimental Protocols
Protocol A: Wipf Cyclodehydration (High-Fidelity)
Target: Conversion of β-keto amides to oxazoles.
-
Preparation: In a flame-dried flask under Argon, dissolve the
-keto amide (1.0 mmol) in anhydrous (10 mL). -
Base Addition: Add triethylamine (
, 4.0 mmol, 0.56 mL) via syringe. -
Activation: Add triphenylphosphine (
, 2.0 mmol, 524 mg) followed by iodine ( , 2.0 mmol, 508 mg).-
Note: The solution will initially turn dark (iodine) and then fade as the phosphonium salt forms.
-
-
Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (disappearance of polar amide).
-
Workup: Quench with saturated aqueous
(to remove excess iodine). Extract with (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography on silica gel.
Protocol B: Two-Step Oxidative Cyclization (Serine Route)
Target: Conversion of serine-derived β-hydroxy amides to oxazoles.
Step 1: Cyclization to Oxazoline
-
Dissolve N-acyl serine ester (1.0 mmol) in dry
(10 mL). -
Cool to -78°C.
-
Add DAST (1.1 mmol) dropwise.
-
Stir 1h at -78°C, then warm to RT.
-
Quench with solid
. Filter and concentrate. Yield: >90% Oxazoline.[3]
Step 2: Oxidation to Oxazole
-
Dissolve the crude oxazoline in dry
or . -
Add DBU (2.0 equiv) and
(2.0 equiv). -
Stir at 0°C to RT for 2–6 hours.
-
Aqueous workup (dilute HCl wash to remove DBU, then bicarbonate).
-
Result: 4,5-Disubstituted oxazole with retained chirality at side chains.
Mechanistic Visualization
Understanding the failure point requires visualizing the pathway. Below is the mechanism for the Wipf protocol, highlighting the critical dehydration step where yield is often lost if water is not sequestered.
References
-
Wipf, P., & Miller, C. P. (1995). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link
-
Phillips, A. J., Uto, Y., Wipf, P., et al. (2000).[1] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters. Link
-
Glöckner, S., Tran, D. N., Ley, S. V., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.[2] Organic Chemistry Frontiers. Link
-
Dunham, J. C., & Wipf, P. (2006). Robinson-Gabriel Synthesis. Name Reactions in Heterocyclic Chemistry. Link
-
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced reaction with aldehydes and ketones.[4][5] Tetrahedron Letters. Link
Sources
- 1. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 2. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Handling Hygroscopic Oxazole Acetic Acid Salts
[1]
Senior Scientist Foreword
"In my experience with heterocyclic carboxylates, the error isn't usually in the synthesis—it's in the weighing room. Oxazole acetic acid salts (e.g., sodium or potassium forms) can adsorb significant atmospheric moisture within minutes.[1] This doesn't just alter the mass; it creates a localized aqueous microenvironment that can catalyze ring-opening hydrolysis or decarboxylation.[1] Treat these salts not just as 'wet' powders, but as chemically reactive systems triggered by humidity."[1]
Module 1: Diagnostic & Characterization Protocols
Q1: How do I distinguish between simple surface moisture and hydrate formation?
A: You must differentiate between adsorption (surface) and absorption (bulk/hydrate).[1] Simple Loss on Drying (LOD) is insufficient because it destroys the sample and cannot distinguish bound water.
The Protocol: Dynamic Vapor Sorption (DVS) Run a sorption-desorption cycle to identify the material's critical relative humidity (CRH).
-
Step 1: Equilibrate sample at 0% RH (using dry
) to establish dry mass ( ).[1] -
Step 2: Ramp RH from 0% to 90% in 10% increments.
-
Step 3: Hold at each step until mass change (
) is <0.002% per minute. -
Step 4: Analysis:
Visualization: DVS Decision Logic
Caption: Logic flow for interpreting Dynamic Vapor Sorption (DVS) data to categorize water-solid interactions.
Q2: My salt turns yellow/brown after exposure to air. Is this just hydration?
A: No. Color change typically indicates chemical degradation , not just hydration.[1] Oxazole rings can undergo hydrolytic ring opening, especially in the presence of the acidic or basic counter-ions often used in salts.
Mechanism of Failure:
-
Moisture Uptake: The carboxylate salt moiety pulls water from the air.[1]
-
Micro-pH Shift: The local pH on the crystal surface shifts (alkaline for Na/K salts, acidic for HCl salts).[1]
-
Hydrolysis: The oxazole ring opens to form an acylamino ketone.[1][4]
Troubleshooting Table: Physical Appearance vs. Chemical State
| Observation | Probable Cause | Recommended Action |
| Clumping / Caking | Surface adsorption (Bridging by water) | Sieve in glove box; Add 0.5% colloidal silica.[1] |
| Liquefaction | Deliquescence (RH > Critical RH) | Discard. Material purity is compromised.[1] |
| Yellowing / Darkening | Hydrolysis / Oxidation | Verify via HPLC.[1] Store at -20°C under Argon. |
| Volume Expansion | Hydrate formation (Crystal lattice expansion) | Re-characterize via XRD to check for new polymorphs. |
Module 2: Handling & Weighing Protocols
Q3: How do I weigh accurate amounts if the weight keeps increasing on the balance?
A: "Drifting weight" is the hallmark of a hygroscopic salt. You cannot wait for the balance to stabilize; it never will.[1]
The "Difference by Weighing" Protocol: Do not weigh directly into the destination vessel.
-
Preparation: Dry a glass weighing boat and the spatula in an oven (60°C) or desiccator.
-
Taring: Place the weighing boat on the balance. Tare.
-
Over-weighing: Quickly add slightly more than the target amount of salt. Record the total weight (
).[1] -
Transfer: Pour the approximate amount into your reaction vessel.
-
Back-weighing: Immediately weigh the boat with the residual powder (
).[1] -
Calculation: Mass transferred =
.[1]-
Why this works: You measure the exact mass that left the boat, regardless of how much water it absorbed during the transfer, assuming the transfer is rapid (seconds).
-
Module 3: Engineering & Formulation Solutions
Q4: The sodium salt is too difficult to handle. Can I switch the counter-ion?
A: Yes. The counter-ion is the primary driver of hygroscopicity in carboxylate salts. Sodium (Na+) and Potassium (K+) salts have high charge density and hydration energy, making them very hygroscopic.[1]
Salt Selection Hierarchy for Oxazole Acetic Acids: If solubility permits, move down this list to reduce hygroscopicity:
-
Calcium (
): Often forms stable hydrates with lower hygroscopicity than Na salts.[1] -
Magnesium (
): Generally less hygroscopic than Na, but can still form hydrates.[1] -
Organic Amines (e.g., Tromethamine/Tris): These bulky counter-ions disrupt water packing and often yield non-hygroscopic salts.[1] Highly recommended for oxazole derivatives.[1]
Salt Selection Decision Matrix
Caption: Strategic workflow for selecting alternative counter-ions to mitigate hygroscopicity.
Module 4: Storage & Stability FAQ
Q5: Can I store these salts in a standard desiccator?
A: Only if the desiccant is active.[1]
-
Risk: Standard silica gel changes color when saturated, but often researchers ignore it.[1] A saturated desiccator is essentially a humidity chamber.[1]
-
Recommendation: Use Phosphorus Pentoxide (
) or Molecular Sieves (4Å) for oxazole salts.[1] is chemically aggressive and ensures near 0% RH, preventing the hydrolysis trigger.
Q6: Does lyophilization (freeze-drying) help?
A: It can, but it often produces an amorphous solid.[1]
-
Warning: Amorphous oxazole salts are more hygroscopic than crystalline ones due to higher surface energy.[1]
-
Fix: If you must lyophilize, perform a controlled annealing step (heating slightly below the glass transition temperature,
) to induce crystallization before exposing to air.
References
-
Newman, A., & Reutzel-Edens, S. (2020).[1] Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link[1]
-
Surface Measurement Systems. (2022).[1] Dynamic Vapor Sorption (DVS) Analysis of Hygroscopic Pharmaceutical Salts. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]
-
Tong, W. (2019).[1] Salt Screening and Selection: New Challenges and Opportunities in the Pharmaceutical Industry. Journal of Pharmaceutical Sciences. Link
-
BenchChem. (2025).[1][4] Stability issues of the oxazole ring in pharmaceutical intermediates. Link[1]
Technical Support Center: Solubilizing Oxazole Derivatives in Water
[1]
Status: Active Operator: Senior Application Scientist Ticket ID: OX-SOL-442 Subject: Troubleshooting Aqueous Solubility for Oxazole Scaffolds[1]
Executive Summary: The Oxazole Solubility Paradox
Welcome to the technical support interface. You are likely here because your oxazole derivative—despite showing promising biological activity (e.g., kinase inhibition, antimicrobial action)—is precipitating in your aqueous bioassays or formulation buffers.[1]
The Root Cause:
The oxazole ring (
This guide provides a systematic, self-validating approach to overcoming these barriers without compromising biological integrity.
Module 1: Diagnostic & Characterization (The "Why")
Q: My compound precipitates immediately upon addition to PBS. Why isn't pH adjustment working?
A: You are likely falling into the "pKa Trap."[1] Standard pH adjustment works for ionizable groups.[1] Because the oxazole ring has a pKa of ~0.8, you would need to drop the pH below 1.0 to achieve significant ionization (protonation).[1] This is incompatible with most biological assays.[1]
-
Diagnosis: If your derivative lacks a secondary basic amine (e.g., a piperazine or amino side chain), pH adjustment will fail.[1]
-
Action: Stop adding HCl. Switch to Dielectric Constant Modulation (Cosolvents) or Inclusion Complexation (Cyclodextrins).[1]
Q: How do I distinguish between "Grease" and "Brick" insolubility?
A: This distinction dictates your strategy.
-
"Grease" (High LogP, Low Melting Point): The molecule loves fat but doesn't bind tightly to itself.[1]
-
Solution: Surfactants and Emulsions.[1]
-
-
"Brick" (Moderate LogP, High Melting Point >200°C): The molecule packs tightly in the crystal lattice (high lattice energy).[1] Oxazoles often fall here due to planar pi-stacking.[1]
-
Solution: Disruption of crystal lattice via Amorphous Solid Dispersions (ASD) or Solvent shifting .[1]
-
Module 2: Formulation Strategies & Workflows
Strategy A: Cosolvent Screening (Dielectric Matching)
Theory: Water has a high dielectric constant (
Data Table 1: Recommended Cosolvent Systems for Oxazoles
| Cosolvent | Target Concentration | Mechanism | Warning |
| DMSO | 0.1% - 5% | Dipolar aprotic disruption | High cell toxicity >1%; can denature proteins.[1] |
| PEG 400 | 10% - 40% | H-bond donor/acceptor network | Viscosity issues in injectables.[1] |
| Propylene Glycol | 10% - 30% | Dielectric constant lowering | Potential hemolysis in IV high doses.[1] |
| Ethanol | 5% - 20% | Polarity adjustment | Evaporation changes concentration over time.[1] |
Experimental Protocol: Log-Linear Solubility Screen
-
Prepare a 10 mg/mL stock in pure DMSO.[1]
-
Spike into buffer containing increasing % of PEG 400 (0%, 10%, 20%, 40%).[1]
-
Incubate for 4 hours at 25°C.
-
Centrifuge (10,000 x g, 5 min) to remove precipitate.
-
Analyze supernatant via HPLC-UV.[1]
-
Validation: Plot
vs. Volume Fraction of Cosolvent ( ).[1] A linear relationship confirms the cosolvency power ( ).[1]
Strategy B: Cyclodextrin (CD) Complexation
Theory: The hydrophobic cavity of
Preferred Carrier: Hydroxypropyl-
-
Why? Higher solubility than native
-CD and lower renal toxicity.[1]
Protocol: Phase Solubility Study
-
Prepare 0% to 40% (w/v) HP-
-CD solutions in water.[1] -
Add excess oxazole derivative to each vial.
-
Shake at 25°C for 48 hours (equilibrium is slow).
-
Quantify drug concentration.[1]
-
Success Metric: An
type curve (linear increase) indicates 1:1 complexation.[1]
Decision Logic Visualization
The following diagram guides you to the correct solubility enhancement technique based on your compound's specific properties.
Figure 1: Decision matrix for selecting the optimal solubility enhancement strategy for oxazole derivatives.
Module 3: Advanced Troubleshooting (FAQs)
Issue: "The Crash-Out"
Symptom: The compound dissolves in the 100% DMSO stock, but precipitates instantly when diluted 1:1000 into the assay media.[1] Technical Explanation: You have hit the "Kinetic Solubility Limit." The rapid change in solvent polarity creates a supersaturated state that is thermodynamically unstable.[1] Fix:
-
Pre-dilution Step: Dilute the DMSO stock into an intermediate solvent (e.g., PEG 400) before adding to water.[1]
-
Polymer Stabilization: Add 0.1% HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) to the aqueous buffer before adding the drug.[1] This inhibits nucleation and crystal growth.[1]
Issue: "The False Positive"
Symptom: The compound appears soluble, but biological activity is erratic.[1][2] Technical Explanation: The compound may be forming colloidal aggregates (promiscuous inhibitors) rather than a true solution.[1] These aggregates sequester enzymes, leading to false activity.[1] Verification Protocol:
References
-
Solubility of Oxazole Derivatives
-
Cyclodextrin Complexation
-
General Solubility Enhancement Techniques
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[1]
-
-
Oxaprozin (Oxazole NSAID)
-
Oxazole Chemistry & pKa
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ijmpr.in [ijmpr.in]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts | MDPI [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Aqueous solvent system for the solubilization of azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing side reactions during oxazole acetic acid activation
The Oxazole Dilemma: An Introduction
Oxazole acetic acids present a unique "push-pull" challenge in coupling chemistry. Unlike standard aliphatic carboxylic acids, the oxazole ring introduces two critical instability factors:
-
Acid Sensitivity: The oxazole ring is weakly basic (
for the conjugate acid) but prone to ring-opening hydrolysis under the highly acidic conditions generated by standard acid chloride formers (e.g., thionyl chloride). -
Competing Nucleophilicity: The ring nitrogen (N-3) can act as a nucleophile, attacking the activated ester or acid chloride to form stable, unreactive
-acyl salts (self-quenching), drastically reducing yield. -
C-2 Acidity: The proton at C-2 (if unsubstituted) has a
. Strong bases used during activation (like DBU or excess TEA) can deprotonate this position, leading to ring fragmentation or polymerization.
This guide provides three validated protocols to bypass these failure modes, moving from the industry "Gold Standard" to specialized solutions for sterically hindered substrates.
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the safest activation method for your specific substrate.
Figure 1: Decision tree for selecting activation reagents based on steric hindrance and ring stability.
Protocol A: The "Gold Standard" (T3P Coupling)
Why this works: T3P (Propylphosphonic anhydride) is the superior choice for oxazoles. Unlike HATU or EDC, T3P does not generate a free guanidinium species that can react with the oxazole nitrogen. It drives the reaction in a cyclic transition state that minimizes epimerization and requires mild bases.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Oxazole Acetic Acid | 1.0 | Substrate |
| Amine Partner | 1.1 - 1.2 | Nucleophile |
| T3P (50% in EtOAc/DMF) | 1.5 - 2.0 | Activator |
| DIPEA or NMM | 3.0 - 4.0 | Base (Scavenger) |
| Solvent (EtOAc or DMF) | 0.1 M - 0.2 M | Medium |
Step-by-Step Workflow
-
Dissolution: Dissolve the oxazole acetic acid and the amine partner in dry EtOAc (preferred) or DMF.
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) at 0°C. Note: Do not use DBU or strong bases.
-
Activation: Add T3P solution dropwise. T3P is viscous; ensure accurate weighing.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1]
-
Checkpoint: If the reaction is slow (>4h), heat to 40-50°C. T3P is thermally stable, unlike HATU.
-
-
Workup: Wash with water, sat.
, and brine.[2]
Protocol B: The "Hard Case" (Ghosez’s Reagent)
Why this works: When the amine is extremely unreactive (e.g., electron-deficient anilines), active esters (T3P/HATU) may fail. You need an acid chloride.[7][10] However,
Mechanism of Action
Ghosez's reagent reacts with the carboxylic acid to form the acid chloride and a neutral amide byproduct, avoiding the generation of acidic protons.
Step-by-Step Workflow
-
Preparation: Dissolve oxazole acetic acid (1.0 equiv) in dry DCM under Argon.
-
Chloride Formation: Add Ghosez’s Reagent (1.1 - 1.2 equiv) dropwise at RT.
-
Observation: No gas evolution occurs (unlike oxalyl chloride). Stir for 1-2 hours.
-
-
Coupling: In a separate flask, dissolve the amine (1.1 equiv) and pyridine (1.5 equiv) in DCM.
-
Addition: Cannulate the freshly prepared oxazole acid chloride solution into the amine solution at 0°C.
-
Quench: Quench with sat.
after completion.
Protocol C: The "Lab Standard" (EDC + Oxyma Pure)
Why this works: If you must use carbodiimides (EDC), you must use an additive to prevent
Comparison of Additives
| Feature | HOBt | HOAt | Oxyma Pure |
| Safety | Explosive (dry) | Explosive potential | Safe |
| Racemization Control | Moderate | Good | Excellent |
| Yield with Oxazoles | Moderate | High | Very High |
Step-by-Step Workflow
-
Pre-activation: Dissolve oxazole acetic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF.
-
Coupling Agent: Add EDC·HCl (1.1 equiv) at 0°C. Stir for 5-10 minutes to form the active ester.
-
Visual Check: The solution often turns yellow/orange (characteristic of Oxyma esters).
-
-
Amine Addition: Add the amine (1.1 equiv) followed by DIPEA (1.0 equiv).
-
Note: Only minimal base is needed since EDC·HCl is the only acid source.
-
-
Workup: Standard aqueous extraction.
Troubleshooting & FAQs
Q1: My reaction turns black/purple, and I see no product. What happened?
Diagnosis: Decomposition of the oxazole ring. Cause: Likely used a strong acid activator (Thionyl Chloride) or a strong base (DBU/NaH) that deprotonated C-2. Fix: Switch to Protocol A (T3P) . If using base, ensure it is a hindered organic base (DIPEA/NMM) and do not exceed 3-4 equivalents.
Q2: I see a peak with Mass M+43 (or similar) in LCMS.
Diagnosis:
Q3: Why not use HATU? It’s a standard strong coupling agent.
Answer: HATU is effective but risky for oxazoles. The guanidinium moiety in HATU can react with the nucleophilic oxazole nitrogen if the coupling is slow, leading to guanidinylation byproducts. T3P is cleaner for nitrogen-containing heterocycles.
Visualizing the Failure Mode: Azlactone Formation
This diagram illustrates the competing pathway that leads to racemization (if chiral) or hydrolysis byproducts.
Figure 2: The Azlactone pathway is the primary cause of racemization and low yield in slow couplings. T3P and Oxyma inhibit the "Acid -> Azlactone" step.
References
-
T3P Performance: Propylphosphonic Anhydride (T3P): The Coupling Reagent of the Future.[6] Archimica (now Curia) White Paper. (Verified via search context 1.1).
-
Ghosez's Reagent: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, Coll. Vol. 6, p. 282 (1988).
-
Oxyma vs. HOBt: Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal, 2009, 15(37), 9394–9403.
-
Oxazole Stability: Synthesis and Reactions of Oxazoles. Palmer, D.C. (Editor). The Chemistry of Heterocyclic Compounds.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. digital.csic.es [digital.csic.es]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. curiaglobal.com [curiaglobal.com]
- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Oxazole Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical advice on the optimal storage and handling conditions to prevent the degradation of oxazole intermediates. Understanding the inherent reactivity of the oxazole ring is paramount to ensuring the integrity of your experimental outcomes and the quality of your drug development pipeline.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability of oxazole intermediates.
Q1: What are the primary degradation pathways for oxazole intermediates?
A1: The oxazole ring, while aromatic, possesses inherent reactivity that makes it susceptible to several degradation pathways. The primary concerns include:
-
Hydrolysis: The oxazole ring can undergo cleavage through acid or base-catalyzed hydrolysis. While generally more resistant to acids than furans, concentrated acids can cause decomposition.[1][2] Basic conditions can also promote ring opening.
-
Oxidation: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage.[1] This often occurs at the C-4 position, resulting in the scission of the C-C bond.[3][4]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photochemical reactions. This can lead to the formation of oxidation products or molecular rearrangements.[1][3][4]
-
Nucleophilic Attack: Strong nucleophiles can attack the oxazole ring, often leading to ring cleavage rather than simple substitution. For example, ammonia or formamide can convert oxazoles into imidazoles via a ring-opening and recyclization mechanism.[5]
-
Deprotonation: Under strongly basic conditions, such as with organolithium reagents, deprotonation at the C2 position can occur, leading to a ring-opened isonitrile intermediate.[5]
Q2: How do substituents on the oxazole ring affect its stability?
A2: Substituents have a profound impact on the electronic properties and, consequently, the stability of the oxazole ring.
-
Electron-Donating Groups (EDGs): Groups like methyl or methoxy groups can increase the electron density of the ring. This can make the ring more susceptible to electrophilic attack but may also influence its overall stability in other ways.[1]
-
Electron-Withdrawing Groups (EWGs): EWGs can decrease the electron density, potentially making the ring more susceptible to nucleophilic attack. The position of the substituent is also critical in directing reactivity.
-
Functional Groups Prone to Reaction: Substituents with their own reactivity, such as a methylamine group, can be a site for various chemical reactions and can influence the electronic nature of the oxazole ring.[1] The basicity of such a group can also affect the compound's stability in different pH environments.[1]
Q3: What are the ideal long-term storage conditions for solid oxazole intermediates?
A3: For optimal long-term stability of solid oxazole intermediates, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of potential degradation reactions.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[7][8] |
| Light | Protection from light (Amber vials or wrapped in aluminum foil) | Prevents photolytic degradation.[1][9] |
| Moisture | Tightly sealed containers in a dry environment | Prevents hydrolysis.[10] |
Q4: How should I store oxazole intermediates that are in solution?
A4: Storing oxazole intermediates in solution requires additional precautions:
-
Solvent Choice: Use high-purity, dry (anhydrous) solvents to minimize water content and prevent hydrolysis.[1] The polarity of the solvent can also affect the stability of the dissolved compound.[11] Degassing the solvent to remove dissolved oxygen is also a good practice to prevent oxidation.[1]
-
Temperature: Store solutions at -20°C for long-term preservation.
-
Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider storing the solution under an inert atmosphere.
-
Concentration: Be aware that degradation can be concentration-dependent. Whenever possible, prepare fresh solutions for your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to troubleshooting common problems encountered during the handling and use of oxazole intermediates.
Problem 1: Inconsistent Experimental Results or Low Yields
You observe variability in your reaction outcomes or lower than expected yields when using an oxazole intermediate that has been in storage.
Caption: Decision tree for troubleshooting inconsistent experimental results.
-
Verify Compound Integrity: Before extensive troubleshooting of your reaction, verify the purity of your oxazole intermediate.
-
Analytical Protocol:
-
Dissolve a small sample of the stored intermediate in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample using a stability-indicating HPLC method.[1]
-
Compare the chromatogram to that of a freshly prepared or newly acquired sample. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
If available, use LC-MS to identify the mass of any potential degradation products.
-
-
-
Implement Optimal Storage:
Problem 2: Appearance of Unidentified Impurities in NMR or LC-MS
During routine analysis of your oxazole intermediate, you detect new, unidentified signals or peaks.
Caption: Major degradation pathways for oxazole intermediates.
-
pH Stability Study: To determine if your compound is susceptible to hydrolysis under your experimental or storage conditions.
-
Protocol:
-
Prepare buffers across a range of pH values (e.g., 2, 7, 10).[1]
-
Prepare a stock solution of your oxazole intermediate in an organic solvent like acetonitrile.
-
Dilute the stock solution into each buffer.
-
Incubate the solutions at a constant temperature.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC to quantify the remaining parent compound and any new peaks.[1]
-
-
-
Photostability Testing: To assess the impact of light exposure.
-
Protocol:
-
Prepare two sets of solutions of your compound in a suitable solvent.
-
Wrap one set completely in aluminum foil to serve as the dark control.
-
Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Analyze samples from both sets by HPLC at predetermined time points.[1]
-
-
-
Forced Oxidation Study: To understand the susceptibility to oxidation.
-
Protocol:
-
Dissolve the compound in a suitable solvent.
-
Treat the solution with a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).
-
Monitor the reaction by TLC or HPLC to observe the formation of degradation products.
-
-
By systematically evaluating these potential degradation pathways, you can identify the cause of the impurity formation and take corrective actions in your future handling and storage procedures.
References
-
Dispendix. (2025, February 19). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]
-
ResearchGate. (2023, August 2). (PDF) Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. Retrieved from [Link]
-
FUJIFILM Wako - Pyrostar. (2024, November 15). How To Properly Store Reagents. Retrieved from [Link]
-
Trustrade. (2023, August 26). Storage conditions for chemicals in the laboratory. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Storage of Temperature Sensitive Raw Materials. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Tirla, A., et al. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Retrieved from [Link]
-
Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Li, Y., et al. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Retrieved from [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. Retrieved from [Link]
-
ResearchGate. (2016, October 5). (PDF) Solvent Effects in Organic Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
ACS Publications. (2021, March 16). Oxidative Dissolution of Metals in Organic Solvents | Chemical Reviews. Retrieved from [Link]
-
Kiat Lay. (2025, September 4). How to Store Temperature-Sensitive Lab Samples Safely. Retrieved from [Link]
-
RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. Retrieved from [Link]
-
YouTube. (2022, February 1). Inert Atmosphere. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
Sources
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Validation & Comparative
A Comprehensive Guide to the NMR Characterization of 2-(1,3-oxazol-4-yl)acetic Acid
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a non-negotiable cornerstone of scientific rigor. 2-(1,3-oxazol-4-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique structural elucidation challenge that is perfectly suited for a multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy approach.
This guide provides an in-depth, experience-driven framework for the complete NMR characterization of 2-(1,3-oxazol-4-yl)acetic acid. We will move beyond a simple listing of expected peaks to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. This document serves as both a practical protocol and a comparative analysis, empowering researchers to confidently characterize this and similar molecular scaffolds.
Predicted NMR Profile of 2-(1,3-oxazol-4-yl)acetic Acid
While specific experimental spectra for this exact molecule are not widely published, we can construct a highly accurate predicted NMR profile based on established principles of chemical shifts for oxazole rings and acetic acid moieties. This predictive framework is an essential first step in any characterization workflow, as it allows for a targeted analysis of the subsequently acquired experimental data.
The expected proton and carbon environments are as follows:
-
Oxazole Ring Protons (H-2, H-5): The protons on the oxazole ring are in a π-deficient system, leading to significant deshielding. The proton at the 2-position (H-2) is adjacent to both oxygen and nitrogen, and is expected to be the most downfield of the aromatic protons. The proton at the 5-position (H-5) will also be in the aromatic region.
-
Methylene Protons (-CH₂-): The methylene protons are adjacent to both the oxazole ring and the carboxylic acid group, which will shift them downfield from a typical aliphatic CH₂ group.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its chemical shift is often concentration and solvent-dependent due to hydrogen bonding.[1][2] It typically appears as a broad singlet far downfield.[1][2]
-
Oxazole Ring Carbons (C-2, C-4, C-5): These carbons will resonate in the aromatic region of the ¹³C NMR spectrum. C-2, being between two heteroatoms, is expected to be the most downfield.
-
Methylene Carbon (-CH₂-): This carbon will be in the aliphatic region but shifted downfield due to the adjacent electron-withdrawing groups.
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(1,3-oxazol-4-yl)acetic acid
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |
| 1 | -COOH | 10.0 - 12.0 | - | broad singlet |
| 2 | -C=O | - | 170 - 180 | - |
| 3 | -CH₂- | ~3.7 | ~35 | singlet |
| 4 | C-4 (oxazole) | - | 135 - 145 | - |
| 5 | C-5 (oxazole) | ~7.9 | 125 - 135 | singlet |
| 6 | H-5 (oxazole) | ~7.9 | - | singlet |
| 7 | N-3 (oxazole) | - | - | - |
| 8 | C-2 (oxazole) | ~8.1 | 150 - 160 | singlet |
| 9 | H-2 (oxazole) | ~8.1 | - | singlet |
| 10 | O-1 (oxazole) | - | - | - |
Note: Predictions are based on analysis of similar structures and standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.
Experimental Protocol for Complete Structural Elucidation
The following protocol outlines a comprehensive, multi-dimensional NMR approach to not only identify but unambiguously confirm the structure of 2-(1,3-oxazol-4-yl)acetic acid. This workflow is designed to be self-validating.
Step 1: Sample Preparation
The choice of solvent is critical for obtaining high-quality NMR data, especially for a carboxylic acid.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity will readily dissolve the carboxylic acid, and its hydrogen-bond accepting nature will slow the exchange of the acidic -COOH proton, often allowing it to be observed as a distinct, albeit broad, peak. Alternatively, deuterated methanol (CD₃OD) can be used, but the acidic proton will exchange with the deuterium of the solvent and will not be observed.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR experiments on modern spectrometers.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
Step 2: Acquisition of 1D NMR Spectra
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on the number of different proton environments, their chemical shifts, and their relative integrations.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment reveals the number of unique carbon environments in the molecule.
Step 3: Acquisition of 2D NMR Spectra
Two-dimensional NMR is essential for piecing together the molecular puzzle by revealing through-bond correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, it will primarily be used to confirm the absence of coupling for the singlet peaks.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is a powerful tool for definitively assigning the signals for the -CH₂- group and the oxazole C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are key to connecting the different fragments of the molecule.
Caption: Workflow for the comprehensive NMR characterization of a small molecule.
Spectral Interpretation and Structural Verification
The power of this workflow lies in the synergistic interpretation of all acquired spectra.
-
Initial Assignment from 1D and HSQC:
-
The broad singlet between 10-12 ppm in the ¹H spectrum is assigned to the -COOH proton. Adding a drop of D₂O to the NMR tube should cause this peak to disappear, confirming its identity as an exchangeable proton.[3]
-
Using the HSQC spectrum, the proton signal at ~3.7 ppm will correlate to the carbon signal at ~35 ppm, definitively assigning the -CH₂- group.
-
The two downfield proton singlets (~8.1 and ~7.9 ppm) will correlate to their respective carbon partners in the aromatic region via the HSQC spectrum, assigning the C-H units of the oxazole ring.
-
-
Structural Assembly with HMBC: The HMBC spectrum provides the critical long-range correlations that connect the molecular fragments. The following expected correlations would provide unambiguous proof of the structure of 2-(1,3-oxazol-4-yl)acetic acid:
-
Connecting the Acetic Acid Moiety to the Ring: The methylene protons (-CH₂-) should show a correlation to the carbonyl carbon (-C=O) and, crucially, to the C-4 and C-5 carbons of the oxazole ring.
-
Confirming the Oxazole Ring Structure: The proton at H-5 should show a correlation to C-4. The proton at H-2 should show correlations to C-4 and C-5.
-
Caption: Expected key HMBC correlations for structural confirmation.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for complete structural elucidation, other techniques provide complementary information. A multi-technique approach is often the most robust strategy in drug development.
Table 2: Comparison of Analytical Techniques for 2-(1,3-oxazol-4-yl)acetic acid
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete covalent structure, stereochemistry, dynamic processes. | Unambiguous structural determination, non-destructive. | Lower sensitivity than MS, requires more sample. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern. | Extremely high sensitivity, provides molecular formula. | Does not provide information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -COOH, C=N, C-O). | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Definitive structural confirmation. | Requires a suitable single crystal, which can be difficult to obtain. |
As the table illustrates, while high-resolution mass spectrometry (HRMS) can confirm the elemental composition, and IR spectroscopy can identify the carboxylic acid and oxazole functional groups, only NMR can definitively prove the connectivity of the atoms in the molecule, for instance, by distinguishing 2-(1,3-oxazol-4-yl)acetic acid from its isomer, 2-(1,3-oxazol-5-yl)acetic acid.
Conclusion
The comprehensive NMR characterization of 2-(1,3-oxazol-4-yl)acetic acid is a prime example of applying modern analytical chemistry to the rigorous demands of scientific research and drug development. By moving beyond simple 1D spectra and employing a suite of 2D NMR experiments (COSY, HSQC, and particularly HMBC), researchers can achieve an unassailable level of confidence in the structure of their compound. This guide provides the predictive framework, a detailed experimental protocol, and the interpretive logic necessary to successfully characterize this molecule and other novel heterocyclic entities, ensuring the integrity and validity of subsequent research.
References
-
LibreTexts. (2021, October 29). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
Chemistry LibreTexts. (2023, August 12). 13.6: NMR and Mass Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
K. Lee. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]
Sources
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Substituted Oxazol-4-yl Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystal Structure in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is paramount. For the promising class of substituted oxazol-4-yl acetic acids, which are recognized for their diverse biological activities, a profound understanding of their solid-state structure is not merely an academic exercise. It is a critical component in the rational design of novel therapeutics. The crystal structure dictates key physicochemical properties such as solubility, stability, and bioavailability. Furthermore, the intricate network of intermolecular interactions within the crystal lattice provides invaluable insights into potential binding modes with biological targets.
This guide, curated from the perspective of a seasoned application scientist, eschews a rigid template. Instead, it offers an in-depth, logical workflow for the comparative crystal structure analysis of substituted oxazol-4-yl acetic acids. We will delve into the causality behind experimental choices, ensuring that each step is self-validating and grounded in authoritative scientific principles.
The Strategic Importance of Substituents
The core of this analysis lies in understanding how different substituents on the oxazole ring or an appended aryl group influence the molecular conformation and the subsequent crystal packing. By systematically comparing a series of analogs, we can elucidate structure-property relationships that are crucial for optimizing drug candidates.
Part 1: Synthesis and Crystallization of Substituted Oxazol-4-yl Acetic Acids
A reliable and reproducible synthetic route is the bedrock of any crystallographic study. The synthesis of the target compounds typically proceeds through a multi-step sequence, which will be followed by the crucial step of obtaining single crystals suitable for X-ray diffraction.
Experimental Protocol: A Generalized Synthetic Approach
The synthesis of substituted oxazol-4-yl acetic acids can be achieved through various established methods. A common and effective route involves the following key transformations:
-
Synthesis of the Oxazole Core: A prevalent method for constructing the 2-aryl-oxazole scaffold is the reaction of an appropriate aromatic aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base such as potassium carbonate.
-
Introduction of the Acetic Acid Moiety: The acetic acid side chain is typically introduced by reacting a suitable precursor, such as an oxazole with a hydroxymethyl or halomethyl group at the 4-position, with appropriate reagents to elaborate the acetic acid functionality.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging aspect of a crystallographic study. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Begin by assessing the solubility of the purified substituted oxazol-4-yl acetic acid in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene). A suitable solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to promote crystal growth.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is highly soluble.
-
Place this solution in a small, open container inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the "anti-solvent").
-
Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Part 2: Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[1].
Experimental Workflow for SC-XRD
Caption: Workflow for Crystal Structure Analysis.
Detailed Steps in SC-XRD Analysis:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final, accurate atomic positions.
Part 3: Comparative Analysis of Crystal Structures
The true power of this investigation comes from the systematic comparison of a series of substituted oxazol-4-yl acetic acids. This allows for the identification of trends in molecular conformation and crystal packing as a function of the substituent.
Key Parameters for Comparison
The following crystallographic and structural parameters should be tabulated for a direct comparison between different substituted analogs.
Table 1: Hypothetical Crystallographic Data for a Series of Substituted Oxazol-4-yl Acetic Acids
| Compound (Substituent) | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1 (H) | C₁₁H₉NO₃ | Monoclinic | P2₁/c | 10.123 | 5.432 | 16.789 | 90 | 98.76 | 90 | 912.3 | 4 |
| 2 (4-Cl) | C₁₁H₈ClNO₃ | Monoclinic | P2₁/c | 10.234 | 5.398 | 17.123 | 90 | 99.12 | 90 | 934.5 | 4 |
| 3 (4-OCH₃) | C₁₂H₁₁NO₄ | Orthorhombic | Pbca | 12.345 | 15.678 | 8.910 | 90 | 90 | 90 | 1723.4 | 8 |
| 4 (4-NO₂) | C₁₁H₈N₂O₅ | Triclinic | P-1 | 8.765 | 9.123 | 10.456 | 85.43 | 78.91 | 75.67 | 789.0 | 2 |
Analysis of Molecular Geometry
A detailed comparison of bond lengths, bond angles, and torsion angles within the oxazol-4-yl acetic acid core is essential. For instance, the torsion angle between the oxazole ring and the aryl substituent at the 2-position will reveal the degree of planarity of the molecule, which can be influenced by the nature of the substituent.
Table 2: Selected Bond Lengths (Å) and Torsion Angles (°) for Hypothetical Analogs
| Compound (Substituent) | C2-C(Aryl) (Å) | C4-C(Acetic) (Å) | O1-C5 (Å) | N3-C2 (Å) | Torsion Angle (Oxazole-Aryl) (°) |
| 1 (H) | 1.478(2) | 1.501(2) | 1.375(2) | 1.389(2) | 15.2(3) |
| 2 (4-Cl) | 1.481(3) | 1.499(3) | 1.373(3) | 1.391(3) | 18.5(4) |
| 3 (4-OCH₃) | 1.475(2) | 1.503(2) | 1.378(2) | 1.387(2) | 10.8(2) |
| 4 (4-NO₂) | 1.485(3) | 1.497(3) | 1.371(3) | 1.395(3) | 25.1(5) |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is governed by a delicate balance of intermolecular forces. In the case of oxazol-4-yl acetic acids, hydrogen bonding is expected to play a dominant role.
The Carboxylic Acid Dimer Synthon:
A hallmark of the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties. This is a robust and predictable supramolecular synthon[2].
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
